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4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine Documentation Hub

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  • Product: 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
  • CAS: 7502-19-4

Core Science & Biosynthesis

Foundational

[1,2,5]oxadiazolo[3,4-d]pyridazine derivatives structure and properties

An In-depth Technical Guide to[1][2][3]Oxadiazolo[3,4-d]pyridazine Derivatives: Structure, Properties, and Applications Authored by: Gemini, Senior Application Scientist Abstract The[1][2][3]oxadiazolo[3,4-d]pyridazine h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to[1][2][3]Oxadiazolo[3,4-d]pyridazine Derivatives: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The[1][2][3]oxadiazolo[3,4-d]pyridazine heterocyclic system is a fascinating and versatile scaffold that has garnered increasing attention across diverse scientific disciplines. This fused ring system, comprising a pyridazine ring and a 1,2,5-oxadiazole (furazan) ring, exhibits a unique combination of electronic and physicochemical properties. Its inherent electron-deficient nature, coupled with the potential for extensive functionalization, has made it a privileged core in the design of advanced materials and novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of[1][2][3]oxadiazolo[3,4-d]pyridazine derivatives, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.

Core Structure and Physicochemical Characteristics

The fundamental structure of[1][2][3]oxadiazolo[3,4-d]pyridazine, sometimes referred to as furazanopyridazine, is a bicyclic heteroaromatic system. The fusion of the electron-withdrawing 1,2,5-oxadiazole and pyridazine rings results in a highly electron-deficient core. This electronic characteristic is a defining feature that governs the molecule's reactivity and properties.

The pyridazine ring itself is characterized by a high dipole moment and a dual hydrogen-bonding capacity, which are crucial for molecular recognition in biological systems.[4] The addition of the 1,2,5-oxadiazole ring further modulates these properties, often enhancing the electron-accepting ability of the entire scaffold. This makes the[1][2][3]oxadiazolo[3,4-d]pyridazine core an excellent building block for creating donor-acceptor (D-A) type molecules.[1][5][6]

Furthermore, the introduction of an N-oxide group into the 1,2,5-oxadiazole ring, forming a furoxan derivative, can significantly alter the molecule's geometry and electronic properties, which in turn impacts its crystalline packing and photophysical behavior.[1][5][6] X-ray diffraction studies have revealed that the fused[1][2][3]oxadiazolo[3,4-d]pyridazine fragment can be non-planar.[5][6]

Figure 1: Core structure and key properties of the[1][2][3]oxadiazolo[3,4-d]pyridazine scaffold.

Synthetic Strategies: Building the Core

The synthesis of[1][2][3]oxadiazolo[3,4-d]pyridazine derivatives has been an area of active investigation, though they are considered less accessible than their thiadiazole or selenadiazole counterparts.[2][3] Synthetic routes often start from appropriately substituted pyridazine or 1,2,5-oxadiazole precursors.

A crucial intermediate for many derivatives is 5,6-dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione . This compound serves as a key precursor for the synthesis of 4,7-dihalo derivatives, which are versatile building blocks for further functionalization.[2][3]

G start 1,2,5-Oxadiazole-3,4-dicarbohydrazide reagent Hydrochloric Acid (HCl) Water (H2O) start->reagent Add conditions Stir at 75°C for 1 hour reagent->conditions Heat workup Cool, Extract with EtOAc, Evaporate Solvent conditions->workup Resulting Mixture product 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d] pyridazine-4,7-dione precursor Key Precursor for 4,7-Dihalo Derivatives product->precursor Enables Synthesis Of workup->product Isolate

Figure 2: Workflow for the synthesis of a key[1][2][3]oxadiazolo[3,4-d]pyridazine precursor.

Experimental Protocol: Synthesis of 5,6-dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione[2][3]

This protocol describes the acid-catalyzed cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide. The rationale for using hydrochloric acid is to facilitate the intramolecular condensation reaction to form the pyridazine-dione ring. The chosen temperature of 75°C represents an optimized condition to achieve a reasonable yield (around 41%) while minimizing the decomposition of the product that occurs at higher temperatures or with prolonged heating.[2]

  • Reaction Setup: To a 50 mL three-necked flask, add 1,2,5-oxadiazole-3,4-dicarbohydrazide (100 mg, 0.53 mmol), deionized water (20 mL), and concentrated hydrochloric acid (0.6 mL).

  • Heating: Stir the mixture for 1 hour at a constant temperature of 75°C.

  • Cooling and Extraction: After 1 hour, cool the reaction mixture to room temperature. Add an additional 10 mL of water.

  • Work-up: Extract the aqueous mixture with ethyl acetate (EtOAc) (3 x 20 mL).

  • Drying and Isolation: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Evaporate the solvent under reduced pressure to yield the product.

  • Verification: The structure of the synthesized compound is confirmed using elemental analysis, high-resolution mass spectrometry (HRMS), ¹H and ¹³C NMR, and IR spectroscopy.[2][7]

Other important synthetic strategies involve the nucleophilic aromatic substitution (SNAr) on dihalogenated derivatives, such as 4,7-dichloro-[1][2][3]oxadiazolo[3,4-d]pyridazine 1-oxide, to introduce various functionalities like amino groups.[5][8]

Applications and Advanced Properties

The unique properties of the[1][2][3]oxadiazolo[3,4-d]pyridazine core have led to its exploration in several high-technology and biomedical fields.

Materials Science: Photovoltaics and Optoelectronics

The strong electron-accepting nature of the[1][2][3]oxadiazolo[3,4-d]pyridazine moiety makes it an ideal component for donor-acceptor-donor (D-A-D) type fluorescent dyes.[1][5][6] These materials are of significant interest for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).[2][3][8]

In these D-A-D systems, the[1][2][3]oxadiazolo[3,4-d]pyridazine acts as the central acceptor 'A' core, while electron-donating groups 'D' (such as carbazole) are attached at the 4 and 7 positions.[5] The photophysical properties are highly tunable:

  • Fluorescence: These dyes can exhibit purely red fluorescence with maxima in the 620–900 nm spectral range.[6]

  • N-Oxide Effect: The introduction of an N-oxide into the oxadiazole ring leads to a significant decrease in luminescence intensity and quantum yield.[5][6]

  • Chalcogen Effect: Replacing the oxygen in the fused five-membered ring with sulfur or selenium (forming thia- or selenadiazolo[3,4-d]pyridazine analogs) shifts the phosphorescence maximum from the red region (690–770 nm) to the near-infrared (NIR) region (980–1100 nm).[5][6]

Derivative Type Acceptor Core Emission Type Emission Maxima (λem) Reference(s)
D-A-D Dye[1][2][3]Oxadiazolo[3,4-d]pyridazineFluorescence620–900 nm[6]
D-A-D Dye[1][2][3]Oxadiazolo[3,4-d]pyridazine 1-oxideQuenched LuminescenceN/A[5][6]
Analog[1][2][3]Thiadiazolo[3,4-d]pyridazinePhosphorescence980–1100 nm[5][6]
Analog[1][2][3]Selenadiazolo[3,4-d]pyridazinePhosphorescence980–1100 nm[5][6]
Energetic Materials

The high nitrogen content and positive enthalpy of formation inherent to many fused heterocyclic systems make them attractive candidates for energetic materials.[9] Derivatives of[1][2][3]oxadiazolo-pyridazine have been synthesized and evaluated for this purpose.

For instance, an N-oxide derivative, 6-amino-7-nitro-[1][2][3]oxadiazolo[3,4-c]pyridazine N-oxide, has demonstrated an energetic performance comparable to the well-known insensitive high explosive triaminotrinitrobenzene (TATB), while also exhibiting desirable insensitivity properties (Impact Sensitivity >36 J, Friction Sensitivity >360 N).[10] Nitration of fused[1][2][3]oxadiazolo[3,4-d]pyrimidine-5,7-diamine has also yielded energetic compounds with superior detonation properties compared to TNT.[11][12]

Compound Detonation Velocity (vD) Detonation Pressure (P) Impact Sensitivity (IS) Friction Sensitivity (FS) Reference
Compound 8 (N-oxide)Comparable to TATBComparable to TATB>36 J>360 N[10]
Fused Nitramine 28549 m s⁻¹29.62 GPa12 J240 N[11][12]
Nitrate Salt 38392 m s⁻¹29.37 GPa16 J>360 N[11][12]
TNT (for comparison)7303 m s⁻¹21.30 GPa15 J353 N[11][12]

These properties make such derivatives attractive for high-performance applications where insensitivity is a critical safety requirement.[10]

Medicinal Chemistry and Drug Discovery

The 1,2,5-oxadiazole ring and its N-oxide are known pharmacophores that can act as nitric oxide (NO) donors, bioisosteres for other functional groups, and scaffolds for various therapeutic agents.[2][13][14][15][16][17] The fused[1][2][3]oxadiazolo[3,4-d]pyridazine system and its isomers have shown promise in several areas of drug discovery.

  • Antimicrobial Resistance: A derivative, N⁵,N⁶-di-m-tolyl-[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6-diamine, was identified as a resistance-modifying agent (RMA). It selectively re-sensitizes multidrug-resistant (MDR) Gram-negative bacteria to colistin, a last-resort antibiotic.[18] Structure-activity relationship (SAR) studies have shown that bisanilino analogs with electron-withdrawing groups on the phenyl rings are particularly potent.[18]

  • Antiviral (CCR5 Inhibition): A series of disubstituted[1][2][3]oxadiazolo-[3,4-b]pyrazines have been developed as novel inhibitors of the C-C chemokine receptor type 5 (CCR5).[19] CCR5 is a crucial co-receptor for HIV entry into host cells. These compounds target a novel intracellular allosteric binding pocket, offering a different mechanism of action compared to existing extracellular antagonists like maraviroc.[19]

  • Anticancer Potential: While research on the specific[1][2][3]oxadiazolo[3,4-d]pyridazine core is emerging, the broader class of 1,2,5-oxadiazole derivatives has shown cytotoxic activity against human tumor cell lines.[20] Some have demonstrated inhibitory effects on topoisomerase I, a key enzyme in DNA replication, suggesting a potential mechanism for their antiproliferative effects.[20]

cluster_apps Key Application Areas core [1,2,5]Oxadiazolo[3,4-d]pyridazine Core Electron-deficient scaffold med_chem Medicinal Chemistry Antimicrobial Resistance-Modifying Agents Antiviral (CCR5 Inhibitors) Anticancer (Potential) core:f1->med_chem Bioisosterism Target Binding materials Materials Science D-A-D Dyes for OLEDs Organic Photovoltaics core:f1->materials Electron Acceptor (A-Block) energetics Energetic Materials High-Performance Insensitive Explosives Propellants core:f1->energetics High Nitrogen Content Heat of Formation

Figure 3: Major application domains stemming from the core properties of the scaffold.

Conclusion and Future Outlook

The[1][2][3]oxadiazolo[3,4-d]pyridazine scaffold represents a class of heterocyclic compounds with significant and diverse potential. Its inherent electron-deficient character makes it a powerful building block in materials science for creating novel D-A-D dyes with tunable photophysical properties for optoelectronic applications. Simultaneously, its structural features and high nitrogen content have led to the development of advanced energetic materials with an excellent balance of performance and safety. In the realm of medicinal chemistry, derivatives have demonstrated clear therapeutic potential as agents to combat antimicrobial resistance and as a novel class of intracellularly-acting antivirals.

Future research will likely focus on expanding the synthetic accessibility of this core to allow for more diverse and complex substitution patterns. Further exploration of SAR in medicinal chemistry contexts could yield potent and selective drug candidates. In materials science, fine-tuning the donor and acceptor strengths through chemical modification will continue to push the performance boundaries of derived optoelectronic and photovoltaic devices. The continued investigation of this versatile heterocyclic system promises to unlock further innovations across multiple scientific fields.

References

  • Synthesis of[1][2][3]oxadiazolo[3,4-d]pyridazines and... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Chmovzh, T. N., Gaisin, K. S., Tsorieva, A. V., Korshunov, V. M., & Rakitin, O. A. (2023). 5,6-Dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank, 2023(2), M1649. [Link]

  • 5,6-Dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione - MDPI. (2023). Retrieved February 22, 2024, from [Link]

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  • Tang, Y., He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2017). Energetic 1,2,5-Oxadiazolo-Pyridazine and its N-Oxide. Chemistry, 23(60), 15022–15025. [Link]

  • Tsorieva, A. V., Chmovzh, T. N., Gaisin, K. S., Martynov, A. G., Efimov, N. N., Rakitin, O. A., & Korshunov, V. M. (2023). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1][2][3]Oxadiazolo[3,4-d]pyridazines. International Journal of Molecular Sciences, 24(11), 9471. [Link]

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1][2][3]Oxadiazolo[3,4-d]pyridazines - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton. (2024). Chinese Journal of Explosives & Propellants. [Link]

  • Basile, L., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 183–192. [Link]

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  • Van Hout, A., et al. (2025). Discovery and exploration of disubstituted[1][2][3]oxadiazolo-[3,4-b]pyrazines as novel C-C chemokine receptor type 5 signaling inhibitors targeting the intracellular allosteric binding pocket. European Journal of Medicinal Chemistry, 300, 117600. [Link]

  • He, P., et al. (2021). Effects of nitric acid concentration for nitration of fused[1][2][3]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions, 50(41), 14643–14650. [Link]

  • Al-Amiery, A. A., et al. (2024). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Journal of Medicinal and Chemical Sciences, 7(5), 1313-1327. [Link]

  • Fershtat, L. L., et al. (2022). Energetic[1][2][3]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Materials, 15(23), 8632. [Link]

  • Yang, Y., et al. (2022). Structure–activity relationship studies of[1][2][3]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. RSC Medicinal Chemistry, 13(8), 981–988. [Link]

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Sources

Exploratory

Electron-Deficient Heterocycles: A Technical Guide for Advanced Organic Electronics

This guide provides an in-depth exploration of electron-deficient heterocycles, detailing their fundamental principles, key molecular classes, and their transformative role in next-generation organic electronic devices....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of electron-deficient heterocycles, detailing their fundamental principles, key molecular classes, and their transformative role in next-generation organic electronic devices. It is intended for researchers, chemists, and materials scientists engaged in the development of advanced organic semiconductors.

Part 1: Foundational Principles of Electron-Deficient Systems

The remarkable progress in organic electronics, from flexible displays to wearable sensors, has been largely built upon p-type (hole-transporting) organic semiconductors. However, the development of high-performance n-type (electron-transporting) and ambipolar materials has lagged, creating a significant bottleneck for the realization of more complex and efficient devices like complementary metal-oxide-semiconductor (CMOS)-like circuits.[1][2] Electron-deficient heterocycles are the cornerstone of modern n-type material design, providing the necessary electronic properties for efficient electron injection, transport, and stability.

The Energetic Landscape: HOMO, LUMO, and Electron Affinity

The behavior of an organic semiconductor is dictated by its frontier molecular orbital (FMO) energy levels: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • p-Type Semiconductors: Possess a relatively high-lying HOMO level, facilitating the removal of an electron (hole injection).

  • n-Type Semiconductors: Require a low-lying LUMO level to readily accept electrons.[3] For a material to be an effective n-type semiconductor, particularly one that is stable in ambient conditions, its LUMO level should be deep enough (generally below -4.0 eV) to resist oxidation by atmospheric oxygen and water.[3]

Electron-deficient heterocycles achieve this deep LUMO by incorporating highly electronegative atoms (like nitrogen, oxygen, or sulfur in an oxidized state) into a π-conjugated system.[4][5] These atoms withdraw electron density from the aromatic core, thereby lowering the energy of the LUMO and increasing the material's electron affinity.[4][5]

Core Molecular Design Strategies

The rational design of high-performance n-type materials revolves around several key strategies aimed at tuning the FMO levels, enhancing intermolecular interactions, and ensuring processability.

  • Incorporation of Heteroatoms: Introducing nitrogen atoms into an aromatic ring (e.g., transitioning from benzene to pyridine or pyrazine) is a fundamental method to increase electron deficiency.[4][6] The greater the number of nitrogen atoms, the more pronounced the effect.[4]

  • Electron-Withdrawing Groups: Attaching potent electron-withdrawing groups, such as cyano (-CN) or fluorine (-F) atoms, to the conjugated backbone is a highly effective strategy for lowering the LUMO energy level.[1][3][7]

  • Donor-Acceptor (D-A) and Acceptor-Acceptor (A-A) Motifs: Creating copolymers that alternate between electron-rich (donor) and electron-deficient (acceptor) units is a powerful approach to tailor the material's band gap.[5][8][9] For n-type materials, using an all-acceptor or an acceptor-acceptor motif can further delocalize the LUMO and enhance electron transport.[3]

  • Backbone Planarization and Extended Conjugation: A planar molecular backbone promotes effective π-π stacking between molecules, which is crucial for efficient charge transport.[3][10] Extending the π-conjugation length also contributes to lowering the LUMO and improving charge carrier mobility.[3]

cluster_0 Molecular Design Strategies for n-Type Heterocycles cluster_1 Strategies Start Goal: High-Performance n-Type Material LUMO Lower LUMO Energy (Increase Electron Affinity) Start->LUMO Packing Enhance Intermolecular π-π Stacking Start->Packing Solubility Ensure Solution Processability Start->Solubility End Target Properties: - High Electron Mobility (μe) - Ambient Stability - Appropriate FMO levels LUMO->End Packing->End Solubility->End S1 Incorporate Electronegative Heteroatoms (N, O, S) S1->LUMO S2 Attach Electron- Withdrawing Groups (F, CN) S2->LUMO S3 Increase Backbone Planarity & Rigidity S3->Packing S4 Utilize Acceptor-Acceptor (A-A) Motifs S4->LUMO S5 Add Solubilizing Side Chains S5->Solubility

Caption: Core strategies for designing electron-deficient heterocycles.

Part 2: Key Classes of Electron-Deficient Heterocycles

A diverse palette of electron-deficient building blocks has been developed, each with unique properties.

Imide-Functionalized Arenes

This class, particularly naphthalene diimide (NDI) and perylene diimide (PDI), represents some of the most successful and widely studied n-type building blocks.[1][2] Their large, planar aromatic cores and strong electron-withdrawing imide groups result in excellent electron mobility.

  • Naphthalene Diimide (NDI): Known for its robust n-type behavior and synthetic versatility. Alkyl chains attached to the nitrogen atoms are crucial for ensuring solubility.[8]

  • Perylene Diimide (PDI): Features a more extended π-system than NDI, leading to different optical and electronic properties. However, the phenyl-based structures of NDI and PDI can introduce significant steric hindrance, which can disrupt molecular packing.[1][2]

  • Bithiophene Imide (BTI): Developed to mitigate the steric issues associated with NDI and PDI, BTI offers a more planar backbone.[1][2] However, its initial derivatives had relatively high-lying FMO levels, necessitating further chemical modifications like fluorination or cyanation to enhance n-type performance.[1]

Azines and Other N-Heterocycles

The incorporation of sp²-hybridized nitrogen atoms is a direct route to creating electron-deficient π-systems.

  • Pyridine, Pyrimidine, Pyrazine, and Triazine: These six-membered azaheterocycles exhibit increasing electron deficiency with the number of nitrogen atoms.[4] Triazine, for instance, has a significantly larger electron affinity than pyridine.[11] These units are frequently used as building blocks in materials for OLEDs and OFETs.[11][12]

  • Quinoxalines: These fused heterocycles are effective electron-deficient moieties used in the design of high-performance dyes for dye-sensitized solar cells.[13][14]

  • Diketopyrrolopyrrole (DPP): DPP is a highly popular electron-deficient unit used to construct D-A polymers with narrow bandgaps, making them suitable for organic photovoltaics and field-effect transistors.[8][10][15]

Other Notable Heterocyclic Systems
  • Isoindigo (IIG): A versatile, electron-deficient building block that has proven successful in creating materials for both OFETs and OPVs.[10][16]

  • Sulfur-Containing Heterocycles: While thiophene is electron-rich, its derivatives can be made electron-deficient. For example, oxidizing the sulfur atom to a sulfoxide or sulfone creates a potent electron-withdrawing group, beneficial for electron injection and transport in OLEDs.[9]

  • Boron-Nitrogen (B-N) Heterocycles: The incorporation of a B-N unit into polycyclic aromatic hydrocarbons creates a unique class of materials. These "azaborines" can be designed to be highly electron-deficient and have shown promise in sensing and optoelectronics.[17][18]

Part 3: Applications in Organic Electronic Devices

The true test of these materials lies in their performance within electronic devices.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic integrated circuits and sensors. The development of stable, high-mobility n-channel OFETs is critical for achieving low-power complementary logic.

  • Causality in Action: The primary challenge for n-type OFETs is ambient stability. Electron transport is easily quenched by oxygen and water in the air. The solution lies in designing materials with LUMO levels below approximately -4.0 eV.[3] This is why heterocycles like core-substituted NDIs and functionalized BTIs are so effective; their inherent electron deficiency provides a robust defense against environmental degradation.[1][7] For example, attaching fluorinated end groups to an NDI core not only lowers the LUMO but also creates a hydrophobic shield, further inhibiting moisture infiltration and dramatically improving device lifetime.[7]

Table 1: Performance of Representative n-Type OFETs Based on Electron-Deficient Heterocycles

Heterocycle CoreDerivative/PolymerElectron Mobility (μe) (cm² V⁻¹ s⁻¹)On/Off RatioRef.
NDINDIFCN2 (solution-processed)4.0 x 10⁻³> 10³[7]
NDIEHNDICN2 (solution-processed)1.6 x 10⁻²> 10⁴[7]
BTI DerivativeA-A Polymer3.71-[1][2]
PentacenequinoneF-Pentacenequinone> 0.1-[19]
Isatin-basedAzaBDOPV-2T3.22-[6]
Organic Light-Emitting Diodes (OLEDs)

In OLEDs, balanced charge injection and transport are paramount for high efficiency. Electron-deficient heterocycles are essential as electron-transporting layer (ETL) and host materials.

  • Causality in Action: Poor charge balance leads to recombination outside the desired emissive layer, drastically reducing device efficiency.[11] Electron-deficient heterocycles like triazine or pyrimidine derivatives are used as ETL materials because their low-lying LUMO levels facilitate electron injection from the cathode.[11][20] As host materials in phosphorescent OLEDs (PHOLEDs), they must possess high triplet energy in addition to good electron transport to prevent quenching of the emissive guest molecules.[11]

Sources

Foundational

4,7-diaryl[1,2,5]oxadiazolo[3,4-d]pyridazine acceptor units

An In-Depth Technical Guide to 4,7-Diaryl[1][2][3]oxadiazolo[3,4-d]pyridazine Acceptor Units Authored by: Gemini, Senior Application Scientist Introduction: Unveiling a Powerful Electron-Deficient Core The quest for nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,7-Diaryl[1][2][3]oxadiazolo[3,4-d]pyridazine Acceptor Units

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Powerful Electron-Deficient Core

The quest for novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern chemistry, impacting fields from optoelectronics to medicinal chemistry. Within this landscape, the design of potent electron-acceptor (A) units is of paramount importance. The 4,7-diaryl[1][2][3]oxadiazolo[3,4-d]pyridazine heterocyclic system has emerged as a particularly compelling acceptor core. This guide provides a comprehensive technical overview of this scaffold, detailing its synthesis, fundamental properties, and applications for researchers, materials scientists, and drug development professionals.

The core structure is a fusion of two electron-deficient heterocycles: a pyridazine and a 1,2,5-oxadiazole (also known as furazan). This fusion results in an exceptionally electron-deficient system, a property that is central to its utility. The pyridazine ring, with its two adjacent nitrogen atoms, possesses a significant dipole moment and robust hydrogen-bonding capacity, which can be valuable in both material packing and drug-target interactions[4]. When fused with the oxadiazole ring, the overall electron-withdrawing character is substantially enhanced[5]. This potent acceptor nature makes the[1][2][3]oxadiazolo[3,4-d]pyridazine core a critical building block for creating advanced functional molecules.

Strategic Synthesis: Building the Core and its Derivatives

The synthesis of 4,7-diaryl[1][2][3]oxadiazolo[3,4-d]pyridazines is a multi-step process that hinges on the initial construction of a functionalized heterocyclic core, which is then elaborated with the desired aryl substituents. The most common and versatile strategy involves the preparation of a 4,7-dihalo-[1][2][3]oxadiazolo[3,4-d]pyridazine intermediate. These dihalogenated precursors are stable, versatile building blocks for subsequent cross-coupling reactions.

Workflow for Synthesis of 4,7-Diaryl[1][2][3]oxadiazolo[3,4-d]pyridazines

The general synthetic strategy is outlined below. It begins with the formation of a key precursor, which is then halogenated and subsequently coupled with aryl groups.

G cluster_0 Precursor Synthesis cluster_1 Core Functionalization cluster_2 Aryl Group Installation A 1,2,5-Oxadiazole-3,4- dicarbohydrazide B Cyclization (e.g., HCl) A->B Step 1 C 5,6-Dihydro-[1,2,5]oxadiazolo [3,4-d]pyridazine-4,7-dione B->C D Halogenation (e.g., POCl3, PBr3) C->D Step 2 E 4,7-Dihalo-[1,2,5]oxadiazolo [3,4-d]pyridazine D->E F Palladium-Catalyzed Cross-Coupling (e.g., Stille, Suzuki) E->F Step 3 G Target Molecule: 4,7-Diaryl-[1,2,5]oxadiazolo [3,4-d]pyridazine F->G H Arylating Agent (Ar-SnBu3 or Ar-B(OH)2) H->F DAD cluster_ICT Intramolecular Charge Transfer (ICT) upon Photoexcitation Donor1 Electron Donor (e.g., Carbazole) Acceptor [1,2,5]Oxadiazolo [3,4-d]pyridazine Core Donor1->Acceptor π-conjugation Donor2 Electron Donor (e.g., Carbazole) Acceptor->Donor2 π-conjugation

Sources

Exploratory

A Tale of Two Cores: A Senior Application Scientist's Guide to Benzothiadiazole and Oxadiazolopyridazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as cornerstones for innovati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as cornerstones for innovation, capturing the attention of scientists across disciplines. Two such cores, benzothiadiazole and oxadiazolopyridazine, have carved out significant niches in the realms of materials science and drug discovery. At first glance, their fused ring systems might suggest a degree of similarity. However, a deeper dive into their electronic architecture, synthetic nuances, and functional applications reveals a world of difference. This guide, born from years of hands-on experience in molecular design and application, aims to provide a comprehensive, in-depth comparison of these two pivotal heterocyclic systems. We will move beyond a simple recitation of facts to explore the underlying causality that governs their distinct personalities and dictates their utility in the laboratory and beyond.

Part 1: Deconstructing the Core Architectures

The fundamental difference between benzothiadiazole and oxadiazolopyridazine lies in their atomic composition and the resulting electronic landscape.

Benzothiadiazole (BTD) , specifically the 2,1,3-isomer, is a bicyclic system where a thiadiazole ring is fused to a benzene ring. This fusion results in a planar, electron-deficient aromatic system that has become a ubiquitous building block in organic electronics.[1] The sulfur atom in the thiadiazole ring, with its available d-orbitals, and the two nitrogen atoms create a strong electron-withdrawing character.[1] This inherent electron deficiency is the primary driver of its utility as an acceptor unit in donor-acceptor (D-A) type materials.[2]

Oxadiazolopyridazine , most notably the [1,2,5]oxadiazolo[3,4-d]pyridazine isomer, is also a fused heterocyclic system. However, it is constructed from an oxadiazole ring fused to a pyridazine ring. This seemingly subtle change of a benzene ring to a pyridazine ring, and a thiadiazole to an oxadiazole, has profound electronic consequences. The pyridazine ring itself is more electron-deficient than a benzene ring due to the presence of two nitrogen atoms.[3] When fused with an oxadiazole ring, which is also a potent electron-withdrawing moiety, the resulting oxadiazolopyridazine core exhibits an even stronger electron-deficient character compared to benzothiadiazole.

dot graphmol { graph [label="Core Structural Comparison", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"]; edge [color="#202124"];

Benzothiadiazole (BTD)
Structure
Core FusionBenzene + Thiadiazole
Key FeatureStrong electron-acceptor

>];

[4][5][6]Oxadiazolo[3,4-d]pyridazine
Structure
Core FusionPyridazine + Oxadiazole
Key FeatureVery strong electron-acceptor

>];

} .

Figure 1: Core structures of Benzothiadiazole and[4]Oxadiazolo[3,4-d]pyridazine.

This fundamental difference in electron density dictates many of the divergent properties and applications of these two heterocyclic systems, which we will explore in the subsequent sections.

Part 2: A Comparative Analysis of Physicochemical Properties

The electronic and photophysical properties of organic molecules are at the heart of their function. Here, we dissect and compare the key parameters of benzothiadiazole and oxadiazolopyridazine derivatives.

Electronic Properties: The HOMO-LUMO Landscape

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical determinants of a molecule's electronic behavior. In the context of D-A materials, a low-lying LUMO is desirable for an acceptor unit to facilitate efficient electron injection and transport.

As a general trend, the incorporation of the more electron-deficient pyridazine ring in the oxadiazolopyridazine core leads to a significant stabilization (lowering) of the LUMO energy level compared to benzothiadiazole derivatives.[3] This makes oxadiazolopyridazine an even stronger electron acceptor.

Compound ClassRepresentative DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Source
Benzothiadiazole DTBT-DTPA-TMeO-5.3-3.41.9[7]
BTD-based D-A-D Compound-5.28 to -5.33-2.74 to -2.842.44 to 2.59[8]
Benzothiazole-derived D-A Compounds-5.52 to -6.18-2.69 to -3.352.83 to 2.87[9]
Oxadiazolopyridazine D-A-D with[4]oxadiazolo[3,4-d]pyridazine---[10]
[4]thiadiazolo[3,4-d]pyridazine derivative---[11]
Pyridazine-based D-A-D Compound---[12]

Note: Direct comparative data for oxadiazolopyridazine derivatives' HOMO/LUMO levels in a similar context to the provided benzothiadiazole examples is limited in the search results. The table highlights the type of data available.

The lower LUMO of oxadiazolopyridazine derivatives suggests their potential for creating materials with smaller HOMO-LUMO gaps, which is advantageous for applications requiring absorption of lower energy light, such as near-infrared (NIR) emitters and organic photovoltaics.[2]

Photophysical Properties: Absorption and Emission Behavior

The distinct electronic structures of benzothiadiazole and oxadiazolopyridazine manifest in their absorption and emission spectra.

Benzothiadiazole derivatives are well-known for their strong intramolecular charge transfer (ICT) character, leading to broad absorption bands in the visible region.[8] Their emission properties are often highly sensitive to the surrounding environment (solvatochromism) and can be tuned from the blue to the red region of the spectrum by modifying the donor and acceptor strengths of the substituents.[13]

Oxadiazolopyridazine derivatives , owing to their more electron-deficient core, tend to exhibit even more pronounced red-shifted absorption and emission compared to their benzothiadiazole counterparts when coupled with the same donor moieties.[10] This is a direct consequence of the smaller HOMO-LUMO gap. Studies comparing[4]oxadiazolo[3,4-d]pyridazine with its thia- and selena-analogs have shown that the oxygen-containing core can lead to a blue-shift in emission compared to the sulfur-containing analog, offering a means to fine-tune the emission wavelength.[10]

Compound ClassRepresentative DerivativeAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)SolventSource
Benzothiadiazole D-A-D with dimethyldihydroacridine~480-500~580-650up to 37Toluene[8]
D-π-A-π-D BTD derivative~417~492~65Various[13]
Oxadiazolopyridazine D-A-D with[4]oxadiazolo[3,4-d]pyridazine-Red emission--[10]
D-A-D with[4]thiadiazolo[3,4-d]pyridazine-NIR emission--[9]

Note: Quantitative photophysical data for oxadiazolopyridazine derivatives is less readily available in a directly comparable format.

dot graph TD { subgraph "Electronic Properties" A[Benzothiadiazole] --> B{Higher LUMO Energy}; C[Oxadiazolopyridazine] --> D{Lower LUMO Energy}; end

} Figure 2: Relationship between electronic structure and photophysical properties.

Part 3: Synthetic Strategies and Methodologies

The synthetic accessibility of a heterocyclic core is a critical factor for its widespread adoption. Both benzothiadiazole and oxadiazolopyridazine can be prepared through established synthetic routes, though the specifics of their synthesis reflect their structural differences.

Synthesis of Benzothiadiazole Derivatives

The synthesis of 4,7-disubstituted-2,1,3-benzothiadiazoles typically starts from commercially available 2,1,3-benzothiadiazole. A common and crucial intermediate is 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile platform for introducing a wide range of functional groups via cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions.

Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol is a self-validating system as the purity and identity of the product can be confirmed at each stage through standard analytical techniques.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,1,3-benzothiadiazole (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Bromination: Carefully add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the stirred solution at room temperature. The causality behind using NBS is that it provides a safer and more controlled source of electrophilic bromine compared to liquid bromine.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted NBS. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 4,7-dibromo-2,1,3-benzothiadiazole as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Oxadiazolopyridazine Derivatives

The synthesis of the [1,2,5]oxadiazolo[3,4-d]pyridazine core is more involved. A key precursor is 5,6-dihydro-[4]oxadiazolo[3,4-d]pyridazine-4,7-dione, which can be synthesized from 1,2,5-oxadiazole-3,4-dicarbohydrazide.[1] The dione is then converted to the dihalo-derivative, which, similar to the benzothiadiazole case, serves as a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 4,7-disubstituted-[4]oxadiazolo[3,4-d]pyridazines via Suzuki Coupling

This protocol outlines a general procedure for the functionalization of the dihalo-oxadiazolopyridazine core.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,7-dihalo-[4]oxadiazolo[3,4-d]pyridazine (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (4.0 eq). The choice of a palladium catalyst is crucial for efficient C-C bond formation.

  • Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

dot graph TD { subgraph "Synthetic Workflow" A[Starting Material] --> B{Key Intermediate}; B --> C[Functionalization]; C --> D[Target Molecule]; end

} Figure 3: Generalized synthetic workflows for benzothiadiazole and oxadiazolopyridazine derivatives.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

Both benzothiadiazole and pyridazine-based scaffolds have found extensive use in medicinal chemistry, albeit often targeting different biological pathways.[4][5][14][15]

Benzothiadiazole in Medicinal Chemistry

The benzothiadiazole scaffold is present in a number of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][16] Its ability to participate in various non-covalent interactions and its relatively rigid structure make it an attractive pharmacophore.

Compound/DerivativeTarget/ActivityIC₅₀/EC₅₀Cell Line/AssaySource
Benzothiazole Derivative 55 Anticancer0.024 µMHT-29 (colon)[6]
0.29 µMH460 (lung)[6]
Benzothiazole Derivative 34 Anticancer5.04 µMColo205 (colon)[6]
Benzothiazole Compound A Anticancer56.98 µM (24h)HepG2 (liver)[17]
Benzothiazole Compound 5a Anticancer3.61 µmol L⁻¹NCI-H460 (lung)[18]

The data clearly indicates that substitutions on the benzothiazole core can lead to potent and selective anticancer agents.

Oxadiazolopyridazine and Pyridazine Scaffolds in Medicinal Chemistry

While specific examples of [1,2,5]oxadiazolo[3,4-d]pyridazine in clinical development are less common, the broader class of pyridazine-containing compounds has a rich history in drug discovery.[4][5][14][15] The pyridazine ring is considered a "privileged scaffold" due to its ability to modulate physicochemical properties and improve ADME (absorption, distribution, metabolism, and excretion) profiles.[15] Pyridazine derivatives have been developed as kinase inhibitors for cancer therapy, as well as agents for cardiovascular and inflammatory diseases.[4][5][15]

Compound/DerivativeTarget/ActivityIC₅₀/EC₅₀Cell Line/AssaySource
Pyridazinone Derivative 16a AntifungalMIC = 8 µg/mLCandida krusei[5]
Oxadiazole Derivative 10c Anticancer (EGFR-TK inhibitor)1.82 µMHepG-2 (liver)[19]
Oxadiazole Derivative 4h Anticancer<0.14 µMA549 (lung)[7]

The pyridazine and oxadiazole moieties are clearly valuable components in the design of new therapeutic agents.

dot graph TD { subgraph "Drug Discovery Applications" A[Benzothiadiazole] --> B{Anticancer Agents}; A --> C{Antimicrobial Agents}; D[Oxadiazolopyridazine/Pyridazine] --> E{Kinase Inhibitors (Anticancer)}; D --> F{Anti-inflammatory Agents}; D --> G{Cardiovascular Agents}; end } Figure 4: Overview of the primary therapeutic areas for benzothiadiazole and pyridazine-based compounds.

Part 5: Rationale for Core Selection: A Scientist's Perspective

The choice between a benzothiadiazole and an oxadiazolopyridazine core is not arbitrary; it is a strategic decision based on the desired properties of the final molecule.

Choose Benzothiadiazole when:

  • Moderate electron-accepting strength is sufficient: For many applications in organic electronics, the electron-accepting ability of benzothiadiazole is perfectly adequate and provides a good balance with processability and stability.[20]

  • Established synthetic routes are preferred: The synthesis of benzothiadiazole derivatives is well-established and a wide variety of starting materials are commercially available.

  • Fine-tuning in the visible spectrum is the goal: The photophysical properties of benzothiadiazole are highly tunable within the visible range, making it ideal for applications such as organic light-emitting diodes (OLEDs).[21]

Choose Oxadiazolopyridazine when:

  • A very strong electron acceptor is required: For applications demanding very low LUMO levels, such as n-type semiconductors or materials for NIR applications, the oxadiazolopyridazine core offers a significant advantage.[22]

  • Modulation of physicochemical properties for drug discovery is key: The pyridazine moiety offers opportunities to improve properties like solubility and reduce interactions with off-target proteins, which is a critical consideration in drug design.[4]

  • Novel electronic and photophysical properties are being explored: The less-explored nature of the oxadiazolopyridazine core provides a fertile ground for discovering new materials with unique characteristics.

Conclusion

Benzothiadiazole and oxadiazolopyridazine, while both electron-deficient heterocyclic systems, exhibit distinct personalities that stem from their fundamental structural differences. Benzothiadiazole is the well-established workhorse, a reliable and versatile building block that has proven its worth in a multitude of applications. Oxadiazolopyridazine, on the other hand, is the more specialized, high-performance core, offering access to a realm of stronger electron-accepting properties and unique opportunities in both materials science and medicinal chemistry.

As senior application scientists, our role is not just to understand the properties of these molecules, but to appreciate the subtle interplay between structure and function that allows us to select the right tool for the job. This in-depth guide has aimed to illuminate these nuances, providing a solid foundation for researchers to make informed decisions in their own quests for scientific discovery. The journey through the world of heterocyclic chemistry is a continuous one, and a deep understanding of these core building blocks is essential for navigating its exciting and ever-evolving landscape.

References

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). ResearchGate. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). acta-pharmaceutica.hr. [Link]

  • Benzothiazole derivatives as anticancer agents. (2020). National Institutes of Health. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. [Link]

  • New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (2024). National Institutes of Health. [Link]

  • Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study. (n.d.). RSC Publishing. [Link]

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[4]Oxadiazolo[3,4-d]pyridazines. (2025). National Institutes of Health. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). National Institutes of Health. [Link]

  • Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. (n.d.). RSC Publishing. [Link]

  • Effect of Benzothiadiazole-Based π-Spacers on Fine-Tuning of Optoelectronic Properties of Oligothiophene-Core Donor Materials for Efficient Organic Solar Cells: A DFT Study. (2023). ACS Publications. [Link]

  • New D–A–D luminophores of the[4]thiadiazolo[3,4-d]pyridazine series. (2025). ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines.. (n.d.). ResearchGate. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (n.d.). eurekaselect.com. [Link]

  • Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025). MDPI. [Link]

  • Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). The Hong Kong Polytechnic University. [Link]

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Foundational

Electronic Energy Levels of 4,7-Diphenyl Substituted Pyridazines: A Technical Guide to D-A Material Design

Executive Summary The rational design of organic semiconductors and bioreductive pharmacological agents relies heavily on the precise tuning of frontier molecular orbitals. Among electron-deficient scaffolds, 4,7-dipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of organic semiconductors and bioreductive pharmacological agents relies heavily on the precise tuning of frontier molecular orbitals. Among electron-deficient scaffolds, 4,7-diphenyl substituted fused pyridazines —specifically [1,2,5]thiadiazolo[3,4-d]pyridazine (TDP) and [1,2,5]oxadiazolo[3,4-d]pyridazine (ODP)—stand out as exceptionally strong electron acceptors. This whitepaper provides an in-depth mechanistic analysis of their electronic energy levels, detailing the causality behind molecular design choices, and establishing self-validating protocols for their synthesis and electrochemical characterization.

Mechanistic Principles of Energy Level Modulation

The Push-Pull Dynamics of Fused Pyridazines

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the optical bandgap (


) and redox stability of a molecule. In Donor-Acceptor (D-A) architectures, the pyridazine core acts as the electron sink (Acceptor).

The profound electron deficiency of the TDP and ODP cores arises from two synergistic factors:

  • Heteroatom Inductive Effects: The adjacent nitrogen atoms in the pyridazine ring, combined with the fused thiadiazole/oxadiazole ring, exert a massive electron-withdrawing inductive pull, drastically lowering the LUMO energy level to approximately -3.4 to -3.9 eV .

  • Conjugation Extension via 4,7-Diphenyl Substitution: Unsubstituted pyridazines are susceptible to nucleophilic attack and possess relatively high LUMO levels. Substituting phenyl rings at the 4 and 7 positions serves a dual purpose. Sterically, it shields the electrophilic core from degradation. Electronically, it extends the

    
    -conjugation network, stabilizing the radical anion formed during reduction, which further deepens the LUMO and narrows the bandgap .
    
Implications for Optoelectronics and Drug Development
  • Optoelectronics (OLEDs & OPVs): The deep LUMO of 4,7-diphenyl TDP derivatives facilitates efficient electron injection and transport. When copolymerized with electron-rich donors (e.g., triphenylamine or carbazole), the resulting D-A-D molecules exhibit near-infrared (NIR) absorption due to an ultra-narrow bandgap (

    
     eV), making them ideal for organic photovoltaics .
    
  • Pharmacology & Drug Development: In medicinal chemistry, molecules with LUMO levels between -3.0 and -4.0 eV are prime candidates for bioreductive prodrugs. The 4,7-diphenyl pyridazine core can be selectively reduced by hypoxia-upregulated reductases (e.g., CYP450 reductase) in solid tumors. Understanding these energy levels allows drug developers to tune the redox-cycling threshold, preventing premature activation in normoxic healthy tissues.

G A Donor Unit (Push) C D-A Conjugation A->C B 4,7-Diphenyl Pyridazine (Pull / Acceptor) B->C D HOMO Level (Donor-dominant) C->D E LUMO Level (Acceptor-dominant) C->E F Narrow Bandgap (Eg) D->F E->F

Caption: Logical flow of Donor-Acceptor (D-A) molecular design utilizing pyridazine acceptors.

Quantitative Data: Energy Level Summary

The following table synthesizes theoretical (DFT/TD-DFT) and experimental energy levels for representative 4,7-substituted fused pyridazines, demonstrating the impact of structural variations .

Compound / Core ArchitectureHOMO (eV)LUMO (eV)Bandgap (

, eV)
Primary Application
[1,2,5]Thiadiazolo[3,4-d]pyridazine (TDP) Core -6.50-3.902.60Acceptor Unit (OPV)
4,7-Diphenyl-[1,2,5]thiadiazolo[3,4-d]pyridazine -6.15-3.652.50OLED Emitter / Bio-Probe
4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine -5.62-3.412.21TADF Emitter
TDP-based D-A-D Copolymer (Triphenylamine Donor) -4.63-3.081.55NIR Photovoltaics

Self-Validating Experimental Workflows

To ensure scientific integrity, the determination of electronic energy levels must rely on a self-validating loop comparing electrochemical data (Cyclic Voltammetry) with optical data (UV-Vis Spectroscopy).

Workflow Step1 Step 1: Synthesis Condensation of 1,2-diketones Step2 Step 2: Purification Recrystallization Step1->Step2 Step3 Step 3: Cyclic Voltammetry Determine E_red & E_ox onsets Step2->Step3 Step4 Step 4: UV-Vis Spectroscopy Determine Optical Bandgap Step2->Step4 Step5 Step 5: Data Validation Compare CV vs Optical Bandgap Step3->Step5 Step4->Step5

Caption: Self-validating experimental workflow for synthesizing and characterizing energy levels.

Protocol: Synthesis of 4,7-Diphenyl[1,2,5]thiadiazolo[3,4-d]pyridazine
  • Step 1: Precursor Activation: Dissolve 1.0 equivalent of 3,4-dibenzoyl-1,2,5-thiadiazole in anhydrous ethanol under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical; trace water can hydrate the highly electrophilic diketone precursor, inhibiting the subsequent condensation.

  • Step 2: Condensation: Slowly add 1.2 equivalents of hydrazine hydrate dropwise at 0 °C. Causality: The low temperature suppresses asymmetric condensation and oligomerization, ensuring the hydrazine nitrogens attack the carbonyl carbons evenly to close the pyridazine ring.

  • Step 3: Cyclization: Heat the mixture to reflux (78 °C) for 4 hours to drive the dehydration and aromatization of the fused system.

  • Step 4: Isolation: Cool to room temperature. The planar, conjugated product will precipitate. Filter and recrystallize from toluene to yield high-purity crystals.

Protocol: Electrochemical Determination of HOMO/LUMO
  • Step 1: Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous dichloromethane (DCM). Purge with high-purity Argon for 15 minutes. Causality: Dissolved oxygen is highly electroactive and reduces near -1.0 V vs 
    
    
    
    , which will mask the LUMO reduction wave of the electron-deficient pyridazine.
  • Step 2: Cell Assembly: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     pseudo-reference electrode. Causality: Glassy carbon provides a wide potential window in organic solvents, preventing background solvent electrolysis.
    
  • Step 3: Internal Calibration: Add 1 mM of ferrocene (Fc) to the electrolyte and record the half-wave potential (

    
    ). Causality: Reference electrodes drift in organic solvents. Ferrocene provides a stable, reversible redox couple that anchors the potential scale to vacuum (-4.80 eV).
    
  • Step 4: Measurement & Calculation: Scan the analyte to find the reduction onset (

    
    ) and oxidation onset (
    
    
    
    ). Calculate the energy levels:
    • 
       eV
      
    • 
       eV
      
Protocol: UV-Vis Validation
  • Step 1: Measure the absorption spectrum of the compound in a dilute chloroform solution to find the optical onset wavelength (

    
    ).
    
  • Step 2: Calculate the optical bandgap:

    
     eV.
    
  • Step 3 (The Validation Loop): Compare the electrochemical bandgap (

    
    ) to 
    
    
    
    . Causality:
    
    
    should be slightly larger than
    
    
    due to the exciton binding energy (typically 0.1–0.3 eV in organic semiconductors). If
    
    
    eV, it indicates severe solvation effects or kinetic overpotentials in the CV measurement, requiring the researcher to re-evaluate the data using Differential Pulse Voltammetry (DPV).

References

  • Title: Theoretical studies of optoelectronic and photovoltaic properties of D–A polymer monomers by Density Functional Theory (DFT) Source: Fullerenes, Nanotubes and Carbon Nanostructures (Taylor & Francis) URL: [Link][1]

  • Title: 4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine Source: Molbank (MDPI) URL: [Link][2]

  • Title: Design and theoretical study of D–A–π–A' organic sensitizers with [1,2,5]oxa-, thia- or selenadiazoloazine fragment Source: Arkivoc URL: [Link][3]

  • Title: DFT and TD-DFT studies of new triphenylamine-based (D–A–D) donor materials for high-efficiency organic solar cells Source: RSC Advances URL: [Link][4]

Sources

Exploratory

The Chalcogenadiazolo[3,4-d]pyridazine Family: A Technical Guide to Synthesis, Properties, and Applications

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals The fusion of chalcogenadiazoles with the pyridazine ring system has given rise to a fascinating and versatile family of heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

The fusion of chalcogenadiazoles with the pyridazine ring system has given rise to a fascinating and versatile family of heterocyclic compounds: the Chalcogenadiazolo[3,4-d]pyridazines. This scaffold, characterized by its electron-deficient nature, has garnered significant attention in both materials science and medicinal chemistry. The identity of the chalcogen atom—oxygen, sulfur, or selenium—profoundly influences the electronic and photophysical properties of these molecules, allowing for fine-tuning of their characteristics for specific applications. This guide provides a comprehensive technical overview of the synthesis, key properties, and emerging applications of this promising class of compounds.

The Core Architecture: Synthesis of the Chalcogenadiazolo[3,4-d]pyridazine Scaffold

The synthetic accessibility of the Chalcogenadiazolo[3,4-d]pyridazine core is paramount to its exploration and application. The primary route to this heterocyclic system involves the construction of the chalcogenadiazole ring onto a pre-existing pyridazine derivative. A key precursor for many derivatives is the di-halogenated scaffold, which serves as a versatile handle for subsequent functionalization.

Synthesis of 4,7-Dihalo-[1][2][3]thiadiazolo[3,4-d]pyridazines

A safe and efficient synthesis of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-d]pyridazine has been developed, starting from commercially available diaminomaleonitrile.[3] This multi-step process avoids the use of hazardous reagents like tetrasulfur tetranitride and chlorine gas, making it more amenable to larger-scale synthesis.[3] The key steps involve the formation of a thiadiazole-dicarboxylate intermediate, followed by cyclization with hydrazine to form the pyridazine ring, and subsequent bromination.

Experimental Protocol: Synthesis of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-d]pyridazine [3]

  • Synthesis of Dimethyl[1][2][3]thiadiazole-3,4-dicarboxylate: This intermediate is prepared from diaminomaleonitrile through a series of reactions that first form the thiadiazole ring, followed by conversion of the nitrile groups to esters.

  • Synthesis of 5,6-Dihydro-[1][2][3]thiadiazolo[3,4-d]pyridazine-4,7-dione: The diester from the previous step is treated with hydrazine hydrate, leading to the formation of the pyridazine ring through cyclization.[4]

  • Synthesis of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-d]pyridazine: The resulting dione is heated with a brominating agent, such as phosphorus pentabromide, to yield the final di-halogenated product.[3]

The resulting 4,7-dibromo derivative is a versatile building block for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr) reactions or transition metal-catalyzed cross-coupling reactions.[3][5]

Synthesis of 4,7-Dihalo-[1][2][3]oxadiazolo[3,4-d]pyridazines

The oxadiazolo analogues are also accessible through strategic synthetic routes. For instance, 4,7-dichloro[1][2][3]oxadiazolo[3,4-d]pyridazine 1-oxide can be prepared from 3,6-dichloro-5-nitropyridazin-4-amine through an oxidative cyclization.[2]

Experimental Protocol: Synthesis of 4,7-Dichloro-[1][2][3]oxadiazolo[3,4-d]pyridazine 1-oxide [2]

  • Starting Material: 3,6-dichloro-5-nitropyridazin-4-amine is the key starting material.

  • Oxidative Cyclization: The starting amine is treated with an oxidizing agent, such as (diacetoxyiodo)benzene, in a suitable solvent like benzene and heated to induce cyclization to the oxadiazole N-oxide ring.[2]

This di-chloro derivative serves as a valuable precursor for the synthesis of donor-acceptor-donor (D-A-D) dyes and other functional materials.[1][6] The key intermediate for the non-oxidized core, 5,6-dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione, can be synthesized by the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid.[7]

Synthesis of[1][2][3]selenadiazolo[3,4-d]pyridazine Derivatives

The synthesis of the selenium-containing analogues follows a similar logic, often starting from a suitably substituted diamino-pyridazine. A key precursor, 7-bromo-[1][2][3]selenadiazolo[3,4-d]pyridazin-4(5H)-one, has been synthesized by reacting 3,6-dibromopyridazine-4,5-diamine with selenium dioxide.[8][9] This reaction provides a direct entry into the selenadiazolo-pyridazine system.

Experimental Protocol: Synthesis of 7-Bromo-[1][2][3]selenadiazolo[3,4-d]pyridazin-4(5H)-one [8]

  • Starting Material: 3,6-dibromopyridazine-4,5-diamine is the key starting material.

  • Cyclization: The diamine is reacted with selenium dioxide in a solvent such as acetonitrile under reflux conditions. The reaction leads to the formation of the 1,2,5-selenadiazole ring fused to the pyridazine core.[8] It is important to note that under these conditions, one of the bromo substituents is hydrolyzed to a carbonyl group.[8]

Further derivatization of this bromo-substituted selenadiazolo-pyridazinone can provide access to a range of functionalized molecules.

The general synthetic strategy for the core scaffolds is depicted in the workflow below:

Synthesis of Chalcogenadiazolo[3,4-d]pyridazine Core cluster_S Thiadiazolo Derivatives cluster_O Oxadiazolo Derivatives cluster_Se Selenadiazolo Derivatives DAMN Diaminomaleonitrile Thiadiazole_diester Thiadiazole dicarboxylate DAMN->Thiadiazole_diester Multi-step Thiadiazole_dione 5,6-Dihydro-[1,2,5]thiadiazolo [3,4-d]pyridazine-4,7-dione Thiadiazole_diester->Thiadiazole_dione Hydrazine Dibromo_Thia 4,7-Dibromo-[1,2,5]thiadiazolo [3,4-d]pyridazine Thiadiazole_dione->Dibromo_Thia PBr5 Nitro_amine 3,6-Dichloro-5-nitro pyridazin-4-amine Dichloro_Oxa_N_oxide 4,7-Dichloro-[1,2,5]oxadiazolo [3,4-d]pyridazine 1-oxide Nitro_amine->Dichloro_Oxa_N_oxide Oxidative cyclization Oxadiazole_dicarbohydrazide 1,2,5-Oxadiazole-3,4- dicarbohydrazide Oxadiazole_dione 5,6-Dihydro-[1,2,5]oxadiazolo [3,4-d]pyridazine-4,7-dione Oxadiazole_dicarbohydrazide->Oxadiazole_dione HCl Dibromo_diamine 3,6-Dibromopyridazine -4,5-diamine Bromo_Selena_one 7-Bromo-[1,2,5]selenadiazolo [3,4-d]pyridazin-4(5H)-one Dibromo_diamine->Bromo_Selena_one SeO2 caption General synthetic pathways to key Chalcogenadiazolo[3,4-d]pyridazine precursors.

Caption: General synthetic pathways to key Chalcogenadiazolo[3,4-d]pyridazine precursors.

Physicochemical Properties: The Influence of the Chalcogen Atom

The incorporation of different chalcogen atoms into the heterocyclic core has a profound impact on the photophysical and electrochemical properties of the Chalcogenadiazolo[3,4-d]pyridazine family. These properties are crucial for their application in optoelectronic devices.

Photophysical Properties

Derivatives of this family, particularly those with a donor-acceptor-donor (D-A-D) architecture where the Chalcogenadiazolo[3,4-d]pyridazine acts as the acceptor, often exhibit interesting fluorescence properties.[1] A comparative study of[1][2][3]oxadiazolo[3,4-d]pyridazine analogues with their[1][2][3]thia- and[1][2][3]selenadiazolo counterparts revealed significant differences in their emission spectra.[1] The oxygen-containing compounds tend to show red fluorescence, while the sulfur- and selenium-containing analogues can exhibit phosphorescence in the near-infrared (NIR) region, with maxima ranging from 980-1100 nm.[1]

The introduction of an N-oxide group into the[1][2][3]oxadiazole ring has been shown to significantly decrease the luminescence intensity and quantum yield of the resulting dyes.[1] The photophysical properties are also highly sensitive to the nature of the donor groups attached to the core and the solvent polarity, indicating the presence of intramolecular charge transfer (ICT) states.[1][5]

Compound TypeChalcogenAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (Δν)Reference
D-A-D DyeS548755-[5]
D-A-D Dye with methoxy groupsS---[5]
D-A-D DyeOVaries with donor690-770 (phosphorescence)-[1]
D-A-D DyeS/SeVaries with donor980-1100 (phosphorescence)-[1]

Table 1: Comparative Photophysical Data for Selected Chalcogenadiazolo[3,4-d]pyridazine Derivatives.

Applications in Medicinal Chemistry

The electron-deficient nature and rigid planar structure of the Chalcogenadiazolo[3,4-d]pyridazine core make it an attractive scaffold for the design of biologically active molecules. Various derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Several studies have explored the potential of fused pyridazine systems as anticancer agents. For instance, novel 1,2,5-selenadiazole derivatives have been identified as microtubule targeting agents.[2][3] One of the most potent compounds from a synthesized series, 9f (SSE1706) , was shown to disrupt mitotic spindle formation, leading to a G2/M cell cycle arrest and subsequent apoptosis.[2] This compound also effectively inhibited microtubule polymerization in cell-based assays.[2] Notably, it was also able to overcome multidrug resistance, a major challenge in cancer therapy.[2] The proposed mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division.

Anticancer Mechanism of Action Compound Selenadiazole Derivative (e.g., SSE1706) Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_arrest G2/M Phase Arrest Spindle->G2M_arrest Disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis caption Proposed mechanism of anticancer activity for selenadiazole derivatives.

Caption: Proposed mechanism of anticancer activity for selenadiazole derivatives.

Antimicrobial and Resistance-Modifying Agents

The emergence of multidrug-resistant (MDR) bacteria is a major global health threat. A novel[1][2][3]oxadiazolo[3,4-b]pyrazine-containing compound has been discovered to act as a resistance-modifying agent (RMA), selectively re-sensitizing a variety of MDR Gram-negative bacteria to colistin, a last-resort antibiotic.[10] Structure-activity relationship (SAR) studies on this class of compounds have led to the identification of more potent and less toxic RMAs.[10] These compounds represent a promising new class of therapeutics that could extend the lifespan of existing antibiotics.[10]

The SAR studies revealed that bisanilino analogs are significantly more potent as RMAs, and the presence of electron-withdrawing and hydrophobic groups on the meta- or para-positions of the phenyl rings is beneficial for activity.[10]

Applications in Materials Science

The unique electronic and photophysical properties of the Chalcogenadiazolo[3,4-d]pyridazine family make them highly suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs)

Donor-acceptor-dyes with extended conjugation, such as the D-π-A-π-D type, incorporating the[1][2][3]thiadiazolo[3,4-d]pyridazine core as the acceptor unit, are being intensively investigated as components for near-infrared (NIR) OLEDs.[5] The strong electron-accepting nature of the core facilitates efficient intramolecular charge transfer, which is a key requirement for emissive materials in OLEDs.

Dye-Sensitized Solar Cells (DSSCs)

The[1][2][3]thiadiazolo[3,4-d]pyridazine moiety has also been employed as an internal acceptor in D-A-π-A organic sensitizers for DSSCs. While initial studies have shown relatively low power conversion efficiencies, they have provided valuable insights for the future design of more efficient dyes. The high electron deficiency of the core appears to be a key factor influencing the performance of these dyes.

Future Perspectives

The Chalcogenadiazolo[3,4-d]pyridazine family of compounds represents a rich and largely untapped area of chemical space with significant potential in both medicinal chemistry and materials science. Future research in this area is likely to focus on several key aspects:

  • Exploration of Tellurium Analogues: The synthesis and characterization of[1][2][3]telluradiazolo[3,4-d]pyridazines remain a significant challenge and a promising avenue for discovering materials with novel electronic and photophysical properties.

  • Elucidation of Biological Mechanisms: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is crucial for their rational design and development as therapeutic agents.

  • Systematic SAR Studies: Comprehensive structure-activity relationship studies are needed to guide the optimization of these compounds for specific applications, whether as potent and selective drugs or as highly efficient materials for electronic devices.

  • Expansion of Applications: The unique properties of this heterocyclic core suggest that its applications could be expanded to other areas, such as chemosensors, photodynamic therapy, and organic photovoltaics.

References

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1][2][3]Oxadiazolo[3,4-d]pyridazines. PMC. [Link]

  • Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. PubMed. [Link]

  • 4,4′-([1][2][3]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). MDPI. [Link]

  • 7-Bromo-[1][2][3]selenadiazolo[3,4-d]pyridazin-4(5H)-one. ResearchGate. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • Synthesis of 4,7-dichloro[1][2][3]oxadiazolo[3,4-d]pyridazine 1-oxide 2.. ResearchGate. [Link]

  • 7-Bromo-[1][2][3]selenadiazolo[3,4-d]pyridazin-4(5H)-one. MDPI. [Link]

  • Investigations on the synthesis and properties of some N-arylpiperazinylalkyl derivatives of 1,4-dioxo (1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link] 10.[1][2][3]Selenadiazolo[3,4-b]pyrazines: Synthesis from 3,4-Diamino-1,2,5-selenadiazole and Generation of Persistent Radical Anions. ResearchGate. [Link]

  • Elucidating molecular mechanism and chemical space of chalcones through biological networks and machine learning approaches. PMC. [Link]

  • Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. ResearchGate. [Link]

  • Structure–activity relationship studies of[1][2][3]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. PMC. [Link]

  • Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. MDPI. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. PMC. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • 5,6-Dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione. MDPI. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. PubMed. [Link]

  • The Synthesis and Photophysical Analysis of a Series of 4-Nitrobenzochalcogenadiazoles for Super-Resolution Microscopy. PubMed. [Link]

  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. PubMed. [Link]

  • Synthesis of[1][2][3]oxadiazolo[3,4-d]pyridazines and.... ResearchGate. [Link]

  • Structure-activity relationship of antibacterial chalcones. ResearchGate. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]

  • Synthesis and evaluation of photophysical, electrochemical, and ROS generation properties of new chalcogen-naphthoquinones-1,2,3-triazole hybrids. RSC Publishing. [Link]

  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. MDPI. [Link]

  • #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach | Journal of Pharmaceutical Chemistry. Vensel Publications. [Link]

  • Pyridazine Derivatives. HETEROCYCLES. [Link]

  • Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: Fabrication of High-Efficiency Red-Emitting OLEDs Using Oxadiazole Derivatives

Overview & Scope The development of highly efficient red-emitting Organic Light-Emitting Diodes (OLEDs) is critical for next-generation full-color displays and solid-state lighting. However, red phosphorescent and lantha...

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Scope

The development of highly efficient red-emitting Organic Light-Emitting Diodes (OLEDs) is critical for next-generation full-color displays and solid-state lighting. However, red phosphorescent and lanthanide-based emitters often suffer from severe efficiency roll-off at high current densities due to triplet-triplet annihilation (TTA) and poor exciton confinement.

This application note provides a comprehensive, self-validating protocol for fabricating high-efficiency red OLEDs using oxadiazole derivatives (e.g., PhOXD, PBD, TPOTP) as the Electron Transport Layer (ETL) and Hole/Exciton Blocking Layer (HBL). By integrating these materials, researchers can achieve External Quantum Efficiencies (EQEs) exceeding 20% with negligible roll-off[1],[2].

Mechanistic Principles: The Role of Oxadiazole Derivatives

The integration of oxadiazole derivatives is not merely an architectural choice; it is a mechanistic necessity for optimizing charge balance and exciton dynamics in red OLEDs.

  • Electron Injection & Transport: The 1,3,4-oxadiazole ring is highly electron-deficient. This structural characteristic significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating barrier-free electron injection from the cathode and ensuring high electron mobility toward the Emissive Layer (EML)[2].

  • Hole & Exciton Confinement: Red phosphorescent emitters (such as Ir(III) or Eu(III) complexes) require strict confinement to prevent reverse energy transfer. Oxadiazole derivatives possess a deep Highest Occupied Molecular Orbital (HOMO) (~6.5 eV) that physically blocks holes from escaping the EML. Concurrently, their high triplet energy (

    
     eV) prevents the quenching of triplet excitons, confining recombination strictly to the emissive zone[1],[2].
    
  • Thermal Stability: Materials like TPOTP and PhOXD exhibit high glass transition temperatures (

    
    C), preventing morphological degradation (crystallization) during Joule heating under continuous device operation[1].
    

Device Architecture & Energy Level Alignment

Energy_Alignment ITO Anode (ITO) WF: 4.7 eV HTL HTL (NPB) HOMO: 5.4 eV LUMO: 2.4 eV ITO->HTL Hole Injection EML EML (Host:Red Emitter) HOMO: 6.0 eV LUMO: 2.9 eV HTL->EML Hole Transport ETL ETL/HBL (Oxadiazole) HOMO: 6.5 eV LUMO: 2.8 eV EML->ETL Holes Blocked ETL->EML Electron Transport Cathode Cathode (LiF/Al) WF: 3.5 eV Cathode->ETL Electron Injection

Caption: Energy level alignment and charge transport dynamics in a red OLED utilizing an oxadiazole ETL.

Materials & Reagents

  • Anode: Indium Tin Oxide (ITO) coated glass (Sheet resistance ~15 Ω/sq).

  • Hole Injection Layer (HIL): PEDOT:PSS (Clevious P VP AI 4083).

  • Hole Transport Layer (HTL): NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).

  • Emissive Layer (EML) Host: CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)[3].

  • Red Emitters: Phosphorescent Iridium complexes (e.g., Ir(piq)3 or asymmetric deep-red Ir(III) complexes)[4] or Europium complexes (e.g., Eu(DBM)3Phen)[5].

  • Electron Transport/Blocking Layer (ETL/HBL): Oxadiazole derivatives such as PhOXD, TPOTP, or PBD[1],[2],[5].

  • Cathode: Lithium Fluoride (LiF) and Aluminum (Al) pellets.

Step-by-Step Fabrication Protocol

The following protocol utilizes vacuum thermal evaporation. Every step includes causality and validation checks to ensure a self-validating experimental system.

Fab_Workflow Substrate 1. Substrate Preparation ITO Cleaning & UV-Ozone (15 min) HIL 2. Solution Processing Spin-coat PEDOT:PSS (3000 rpm) -> Anneal 120°C Substrate->HIL Vacuum 3. Vacuum Transfer Pump down to < 10^-6 Torr HIL->Vacuum OrganicEvap 4. Thermal Evaporation (Organics) HTL (0.1 nm/s) -> EML Co-evap -> Oxadiazole ETL Vacuum->OrganicEvap MetalEvap 5. Thermal Evaporation (Cathode) LiF (0.01 nm/s) -> Al (0.5 nm/s) OrganicEvap->MetalEvap Encaps 6. Encapsulation Glovebox (H2O, O2 < 0.1 ppm) with UV Epoxy MetalEvap->Encaps

Caption: Step-by-step vacuum thermal evaporation workflow for red OLED fabrication.

Phase 1: Substrate Preparation & Solution Processing
  • Cleaning: Sonicate ITO-coated glass substrates sequentially in Deionized (DI) water, acetone, and isopropanol for 15 minutes each. Dry with high-purity

    
     gas.
    
  • Surface Treatment: Subject the substrates to UV-Ozone treatment for 15 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and increases the work function of ITO, reducing the hole injection barrier.

    • Validation Step: Check the water contact angle; it should be < 10° to confirm optimal hydrophilicity.

  • HIL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Anneal on a hotplate at 120°C for 15 minutes in ambient air.

    • Causality: PEDOT:PSS planarizes the rough ITO surface and provides a stepped energy level for efficient hole injection[3].

Phase 2: Vacuum Thermal Evaporation
  • Chamber Preparation: Transfer substrates to a thermal evaporation chamber.

    • Validation Step: Pump down to a base pressure of

      
       Torr. Do not begin evaporation until this pressure is stabilized to prevent oxygen/moisture degradation of the organic layers. Ensure QCM tooling factors are calibrated via prior ellipsometry.
      
  • HTL Deposition: Evaporate NPB at a rate of 0.1 nm/s to a final thickness of 40 nm.

  • EML Co-Evaporation: Co-evaporate the host material (CBP) and the red emitter (e.g., Eu-complex or Ir-complex)[5],[4]. Maintain the host evaporation rate at 0.1 nm/s while adjusting the dopant rate to achieve an optimal doping concentration (typically 4-10 wt%). Total EML thickness: 30 nm.

    • Causality: Co-evaporation disperses the emitter within the host matrix, mitigating concentration quenching and TTA.

  • ETL/HBL Deposition: Evaporate the oxadiazole derivative (e.g., PhOXD or PBD) at 0.1 nm/s to a thickness of 30 nm[2],[5].

    • Causality: The deep HOMO level of the oxadiazole blocks holes from escaping the EML, while its high triplet energy confines excitons, drastically reducing efficiency roll-off.

  • Cathode Deposition: Deposit 1 nm of LiF at 0.01 nm/s, followed by 100 nm of Aluminum at 0.5 nm/s.

    • Causality: LiF forms a dipole layer that significantly lowers the electron injection barrier from the Al cathode.

Phase 3: Encapsulation
  • Sealing: Transfer the device directly to a nitrogen-filled glovebox without atmospheric exposure. Apply UV-curable epoxy around the perimeter of a glass encapsulation lid and cure under UV light.

    • Validation Step: Inspect the UV-epoxy seal under a microscope for micro-bubbles that could act as moisture ingress pathways. Ensure glovebox sensors read

      
       ppm.
      

Quantitative Performance Data

The selection of the specific oxadiazole derivative directly impacts the optoelectronic performance of the red OLED. The table below summarizes benchmark data from literature utilizing various oxadiazole ETLs.

Emitter TypeOxadiazole ETL/HBLTurn-on Voltage (V)Max EQE (%)Max Luminance (cd/m²)Reference
Red Phosphorescent (Ir)PhOXD2.9> 26.0> 10,000[2]
Deep-Red Asymmetric Ir(III)N/A (Thianthrene-based)N/A25.8N/A[4]
Red PhosphorescentTPOTP3.023.0N/A[1]
Europium Complex (Eu-2)PBD3.46.02,108[5]
Iridium Complex (Ir(pic)3)Bu-PBDN/A~ 20.0N/A[3]

Note: PhOXD demonstrates universal applicability across RGB spectrums, providing the lowest turn-on voltage and highest EQE due to its superior electron mobility and exciton blocking capabilities[2].

References

  • A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs - ResearchGate - 1

  • A Universal Electron-Transporting/Exciton-Blocking Material for Blue, Green, and Red Phosphorescent Organic Light-Emitting Diodes (OLEDs) - NIH - 2

  • Bright and efficient red emitting electroluminescent devices fabricated from ternary europium complexes - RSC - 5

  • Full article: Optical analysis of the dual-microcavity effect in a red light-emitting organic device - Taylor & Francis - 3

  • Highly Efficient Deep-Red Organic Light-Emitting Devices Based on Asymmetric Iridium(III) Complexes with the Thianthrene 5,5,10,10-Tetraoxide Moiety - ACS Publications - 4

Sources

Application

Stille coupling reaction conditions for pyridazine functionalization

Application Notes & Protocols Introduction: The Strategic Importance of Pyridazine Functionalization The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Importance of Pyridazine Functionalization

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capabilities, and the ability to modulate lipophilicity—make it a valuable component in the design of novel therapeutics and functional materials.[2][3] Consequently, methods for the precise and efficient functionalization of the pyridazine core are of paramount importance to researchers, scientists, and drug development professionals.[4][5][6]

Among the arsenal of modern synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation.[7] The Stille coupling, which forges a bond between an organostannane (organotin) reagent and an organic halide or pseudohalide, is particularly noteworthy.[8] Its exceptional functional group tolerance, stability of organostannane reagents to air and moisture, and generally mild reaction conditions make it a highly reliable and versatile strategy for derivatizing complex heterocyclic systems like pyridazines.[9][10]

This guide provides a comprehensive overview of the Stille coupling for pyridazine functionalization, detailing the reaction mechanism, strategies for catalyst and ligand selection, reaction parameter optimization, and step-by-step experimental protocols.

The Mechanism of the Stille Coupling Reaction

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst, which is broadly accepted to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][11][12] The active catalyst is a 14-electron Pd(0) species, which can be generated in situ from various Pd(0) or Pd(II) precatalysts.[13]

  • Oxidative Addition: The cycle begins with the oxidative addition of the halo-pyridazine (R¹-X) to the active Pd(0) catalyst (e.g., PdL₂). This step forms a 16-electron, square planar Pd(II) intermediate, where both the pyridazine moiety (R¹) and the halide (X) are bound to the palladium center.[13][11] The rate of this step is generally dependent on the C-X bond strength, following the order I > Br > OTf >> Cl.[14]

  • Transmetalation: The organostannane reagent (R²-SnR₃) then exchanges its organic group (R²) with the halide on the palladium complex.[8][15] This key step forms a new Pd(II) intermediate with both organic coupling partners (R¹ and R²) attached to the metal center.[13] The transmetalation is often the rate-determining step of the catalytic cycle.[15]

  • Reductive Elimination: Finally, the two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11] Bulky ligands on the palladium catalyst can accelerate this step by promoting the necessary cis-conformation for elimination.[8][13]

Catalytic Cycle Diagram

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle for Pyridazine Functionalization cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 L | Pyridazine-Pd(II)-X | L oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 L | Pyridazine-Pd(II)-R² | L transmetalation->pd2_intermediate2 byproduct X-SnBu₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product Pyridazine-R² reductive_elimination->product reactant1 Pyridazine-X reactant1->oxidative_addition reactant2 R²-SnBu₃ reactant2->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Core Components and Parameter Optimization

The success of a Stille coupling reaction on a pyridazine substrate hinges on the careful selection of catalysts, ligands, and reaction conditions. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step, making it a good substrate for cross-coupling.[4][6]

Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is critical for catalytic activity and product yield.

  • Palladium Source: Both Pd(0) and Pd(II) complexes can be used.[13]

    • Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that enter the catalytic cycle directly.[13][10] Pd(PPh₃)₄ is often used for its reliability, though it can be sensitive to air and heat.

    • Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are air-stable and are reduced in situ to the active Pd(0) species.[13][16]

  • Ligands: Phosphine ligands stabilize the palladium center and modulate its reactivity. The choice of ligand affects the rates of oxidative addition and reductive elimination.[8]

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.

    • Tri(2-furyl)phosphine (TFP): A moderately electron-poor ligand that can accelerate the reaction rate.[8]

    • Triphenylarsine (AsPh₃): Can also lead to rate enhancements and has been used successfully in complex syntheses.

    • Bulky, Electron-Rich Ligands: For less reactive substrates, such as chloropyridazines, more advanced ligands are often necessary. Biaryl phosphine ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are highly effective due to their ability to promote both oxidative addition and reductive elimination.[17]

Catalyst / PrecatalystCommon Ligand(s)Typical SubstratesKey Characteristics
Pd(PPh₃)₄ (PPh₃ is integral)Iodo- and Bromo-pyridazinesWidely used, effective, but can be thermally sensitive.
Pd₂(dba)₃ PPh₃, AsPh₃, TFP, XPhosBromo- and Chloro-pyridazinesVersatile Pd(0) source, requires addition of an external ligand.
Pd(OAc)₂ PPh₃, XPhos, SPhosBromo- and Chloro-pyridazinesAir-stable Pd(II) precatalyst, often paired with bulky ligands for challenging couplings.[17]
PdCl₂(PPh₃)₂ (PPh₃ is integral)Iodo- and Bromo-pyridazinesAir-stable and convenient Pd(II) precatalyst.[13]
Optimizing Reaction Parameters

Fine-tuning parameters such as solvent, temperature, and additives is crucial for maximizing yield and minimizing side reactions.

ParameterCommon ChoicesRationale and Field-Proven Insights
Solvent Toluene, Dioxane, DMF, THFThe choice of solvent can influence reaction rates and solubility. Toluene is a common non-polar choice. DMF and dioxane are polar aprotic solvents that can be effective, especially at higher temperatures.
Temperature 80 - 110 °CMost Stille couplings require heating to proceed at a reasonable rate. For highly reactive substrates, lower temperatures may suffice, while challenging couplings (e.g., with chloropyridazines) may require higher temperatures.
Organostannane R-Sn(n-Bu)₃, R-Sn(Me)₃Tributylstannanes are most common due to a good balance of reactivity and lower toxicity compared to trimethylstannanes. Trimethylstannyl compounds show higher reactivity but are significantly more toxic.[8]
Additives Cu(I) salts (e.g., CuI), LiClCopper(I) Iodide (CuI): Can act as a co-catalyst, particularly for couplings involving less reactive substrates or when using vinylstannanes, by facilitating the transmetalation step.[13] Lithium Chloride (LiCl): Often added to accelerate reactions involving organostannanes that have poor leaving groups. It is thought to facilitate the cleavage of the Sn-C bond.[13]

Detailed Experimental Protocol: Stille Coupling of 3-chloro-6-phenylpyridazine

This protocol describes a representative procedure for the Stille coupling of a chloropyridazine with an aryl stannane.

Reaction: 3-Chloro-6-phenylpyridazine + (4-methoxyphenyl)tributylstannane → 3-(4-methoxyphenyl)-6-phenylpyridazine

Materials:

  • 3-Chloro-6-phenylpyridazine (1.0 eq)

  • Tributyl(4-methoxyphenyl)stannane (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Potassium Fluoride (KF) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Reagent Addition: In quick succession under a positive flow of inert gas, add 3-chloro-6-phenylpyridazine (1.0 eq), tributyl(4-methoxyphenyl)stannane (1.2 eq), and potassium fluoride (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (3-chloro-6-phenylpyridazine).

  • Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of KF (3x) to remove tin byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)-6-phenylpyridazine.

Experimental Workflow Diagram

Stille_Workflow Experimental Workflow for Pyridazine Stille Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Add Pd₂(dba)₃, XPhos, Pyridazine-Cl, Stannane, & KF to oven-dried flask B 2. Add anhydrous dioxane A->B C 3. Degas mixture (Vacuum/Inert Gas Cycles) B->C D 4. Heat at 100 °C (12-24h) C->D E 5. Cool & filter through Celite D->E F 6. Wash with aq. KF & Brine E->F G 7. Dry, concentrate, & purify via chromatography F->G H Final Product G->H

Caption: A typical experimental workflow for Stille functionalization.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (decomposed Pd(0))- Insufficient temperature- Poorly reactive halide (e.g., chloride)- Ensure proper inert atmosphere technique.- Use a fresh bottle of catalyst/ligand.- Increase temperature in 10 °C increments.- Switch to a more active ligand system (e.g., PPh₃ → XPhos).
Homocoupling of Stannane - Presence of oxygen- Catalyst decomposition- Thoroughly degas the reaction mixture before heating.- Use a slightly lower catalyst loading.
Protodestannylation - Presence of acidic protons or water- Use anhydrous solvents and reagents.- Add a non-nucleophilic base if necessary, though generally not required for Stille.
Difficulty Removing Tin Byproducts - Tributyltin halides are often oily and co-elute with the product.- Perform multiple aqueous KF washes during workup.- A final filtration of the product in a nonpolar solvent through a plug of silica gel can sometimes help.

Conclusion

The Stille cross-coupling reaction is a robust and highly effective method for the functionalization of pyridazines. Its tolerance for a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.[18][19] By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can successfully employ this reaction to construct diverse libraries of pyridazine derivatives, accelerating the pace of discovery and innovation.

References

  • Stille reaction - Wikipedia. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC. [Link]

  • Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. [Link]

  • Pd cross-coupling mechanism of the Stille reaction. - ResearchGate. [Link]

  • Org. Synth. 2011, 88, 197. [Link]

  • The Chemistry of Pyridazines: Applications in Modern Synthesis. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. - ResearchGate. [Link]

  • Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction | Inorganic Chemistry - ACS Publications. [Link]

  • Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. - ResearchGate. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. [Link]

  • Recent developments of nanocatalysts for Stille coupling reaction - ResearchGate. [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing). [Link]

  • Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers | Journal of the American Chemical Society. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - ResearchGate. [Link]

  • The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. [Link]

  • Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

  • Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan - YouTube. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. [Link]

  • a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. [Link]

  • Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes - PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of 4,7-Diphenyl-1,10-Phenanthroline and its Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4,7-diphenyl-1,10-phenanthroline (also known as Bathophenanthroline or Bphen) and its derivatives. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,7-diphenyl-1,10-phenanthroline (also known as Bathophenanthroline or Bphen) and its derivatives. This guide is designed for researchers, chemists, and materials scientists who encounter solubility challenges during their experimental work. We will explore the root causes of these issues and provide practical, step-by-step solutions to ensure the successful integration of these versatile compounds into your research.

Introduction: The Challenge of Solubility

4,7-Diphenyl-1,10-phenanthroline (Bphen) is a critical building block in modern organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), where it serves as an efficient electron transport and hole-blocking material.[1][2] Its rigid, planar, and highly conjugated structure, however, is the primary reason for its notoriously poor solubility in many common organic solvents.[3] This low solubility is largely attributed to strong intermolecular π-π stacking interactions, where the flat aromatic molecules stack on top of each other like pancakes, a configuration that is energetically stable and difficult for solvent molecules to disrupt.[3]

This guide provides a systematic approach to overcoming these solubility hurdles, ensuring you can prepare solutions of the desired concentration for your specific application, be it for device fabrication, chemical reactions, or analytical characterization.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my 4,7-diphenyl-1,10-phenanthroline (Bphen). What are the best starting solvents to try?

A1: Based on empirical data and supplier information, the most effective solvents for dissolving Bphen are chlorinated hydrocarbons and some aprotic polar solvents.[1][4] We recommend starting with the following:

  • Primary Recommendations: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).[1][4]

  • Secondary Recommendations: Toluene, Chlorobenzene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). While the parent 1,10-phenanthroline shows good solubility in DMSO and DMF[5], the bulky phenyl groups on Bphen reduce its affinity for these highly polar solvents.

It is always advisable to perform a small-scale solubility test with a few milligrams of your compound before preparing a larger batch.

Q2: Why is Bphen so difficult to dissolve compared to other organic molecules?

A2: The primary reason is its molecular structure. Bphen is a large, flat, and rigid polyaromatic molecule. This planarity allows for efficient π-π stacking between molecules, a type of non-covalent interaction that holds the molecules together in the solid state.[3] Solvent molecules must provide enough energy to overcome these strong intermolecular forces. Solvents that can effectively solvate the large aromatic surface are typically required.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A3: Yes, gently heating the solution is a standard and effective method to increase the solubility of most compounds, as the dissolution process is often endothermic.[6][7] However, there are risks to consider:

  • Solvent Loss: Use a sealed vial or a flask with a condenser to prevent the evaporation of volatile solvents like DCM or THF.

  • Compound Degradation: While Bphen is thermally stable to over 240°C[4], some derivatives may be less stable. Avoid excessively high temperatures or prolonged heating. A gentle warming to 40-50°C is often sufficient.

  • Precipitation on Cooling: Be aware that the compound may crash out of the solution as it cools back to room temperature. If you need the solution to be stable at room temperature, heating may only be a temporary solution to achieve initial dissolution.

Q4: My compound dissolves initially but then precipitates out over time or upon cooling. What should I do?

A4: This indicates that you have created a supersaturated solution. Here are a few strategies to manage this:

  • Use the Solution While Warm: If your experimental protocol allows, use the solution immediately after dissolution while it is still warm.

  • Work with a Lower Concentration: The most straightforward solution is to prepare a more dilute solution that remains stable at your working temperature.

  • Use a Co-Solvent System: Sometimes, adding a small amount of a "better" or different polarity solvent can stabilize the solution. For instance, if your compound is dissolved in THF, adding a small percentage of toluene might help disrupt crystal formation. This requires empirical testing.

Q5: How do chemical modifications to the Bphen core affect solubility?

A5: Functionalization is a key strategy for improving solubility.[8]

  • Adding Bulky/Lipophilic Groups: Attaching branched alkyl chains or other bulky groups can disrupt the π-π stacking, which often improves solubility in common organic solvents.[3]

  • Adding Polar/Hydrophilic Groups: Incorporating groups like sulfonic acids (-SO₃H) or carboxylic acids (-COOH) can dramatically increase solubility in more polar solvents and even water, especially in their salt forms.[9][10][11][12]

Troubleshooting Guide: Common Experimental Problems

This section addresses specific issues you may encounter and provides actionable protocols to resolve them.

Problem 1: Complete Inability to Dissolve Bphen for Analytical Characterization (NMR, UV-Vis)

Root Cause Analysis: The chosen solvent has insufficient solvating power to overcome the intermolecular forces of the solid Bphen. The concentration required for the analysis (especially for NMR) may be too high for the compound's solubility limit in that solvent.

Protocol 1: Systematic Solvent Screening

This protocol helps you efficiently identify a suitable solvent for your specific derivative.

  • Preparation: Dispense 1-2 mg of your 4,7-diphenyl derivative into several small, labeled glass vials.

  • Solvent Addition: To each vial, add 0.1 mL of a different test solvent from the list below.

    • Tier 1 (Non-polar to Moderately Polar): Hexanes, Toluene, Dichloromethane, Chloroform, THF.

    • Tier 2 (Polar Aprotic): Ethyl Acetate, Acetone, Acetonitrile, DMF, DMSO.

  • Initial Observation: Agitate the vials at room temperature for 2-3 minutes. Observe for any signs of dissolution.

  • Assisted Dissolution: If not fully dissolved, sonicate the vials in an ultrasonic bath for 10 minutes.

  • Thermal Assistance: If the compound remains insoluble, gently warm the vials to 40°C in a water bath or on a heat block for 10 minutes.

  • Evaluation: Record your observations in a table. Note whether the compound is insoluble, partially soluble, or fully soluble, and under which conditions (room temp, sonication, heat). For UV-Vis, even partial solubility might be sufficient. For NMR, complete dissolution is typically required.

Problem 2: Precipitation During a Cooled Reaction or Aqueous Workup

Root Cause Analysis: The solubility of your 4,7-diphenyl derivative is significantly lower at reduced temperatures or in the presence of a non-polar "anti-solvent" (like hexanes added during workup) or a polar solvent like water.

Protocol 2: Managing Solubility During Workup
  • Solvent Choice: During the extraction phase, use a larger volume of the primary organic solvent (e.g., DCM or Chloroform) than you normally would to keep the compound dissolved.

  • Avoid Anti-Solvents: If your product is precipitating upon the addition of a non-polar solvent like hexanes (often used to precipitate byproducts), you may need to skip this step and proceed directly to column chromatography.

  • Temperature Control: If precipitation occurs during an aqueous wash, try performing the wash quickly without allowing the mixture to cool significantly. In some cases, using slightly warmed solutions (if safe and compatible with your compounds) can help.

  • Emulsion Management: If an emulsion forms between the organic and aqueous layers, which can trap your product, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.[13] If that fails, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.[14]

Data & Visualization

Table 1: Solubility Overview of 4,7-Diphenyl-1,10-phenanthroline (Bphen)
SolventChemical FormulaPolarityReported SolubilityReference
DichloromethaneCH₂Cl₂Moderately PolarSoluble[1][4]
ChloroformCHCl₃Moderately PolarSoluble[1][4]
Tetrahydrofuran (THF)C₄H₈OModerately PolarSoluble[1][4]
WaterH₂OHighly PolarInsoluble[15]
EthanolC₂H₅OHPolarSparingly Soluble[5]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSparingly Soluble[5]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSparingly Soluble[5]*

*Note: Data for Ethanol, DMF, and DMSO are for the parent 1,10-phenanthroline; the diphenyl derivative is expected to have lower solubility in these solvents.

Diagrams & Workflows

A logical approach is crucial when troubleshooting. The following diagrams illustrate the decision-making process for solvent selection and problem-solving.

Solubility_Troubleshooting_Workflow start Start: Compound does not dissolve in chosen solvent check_conc Is the concentration too high? start->check_conc try_assist Have you tried assisted dissolution methods? check_conc->try_assist No lower_conc Prepare a more dilute solution check_conc->lower_conc Yes assist_methods 1. Sonicate for 15-30 min 2. Gently warm to 40-50°C 3. Stir vigorously overnight try_assist->assist_methods No still_insoluble Still Insoluble? try_assist->still_insoluble Yes assist_methods->still_insoluble new_solvent Select a new solvent based on Protocol 1 (Solvent Screening) still_insoluble->new_solvent Yes success Success: Compound Dissolved still_insoluble->success No new_solvent->start consider_deriv Consider chemical modification (derivatization) to improve solubility new_solvent->consider_deriv lower_conc->success

Caption: A decision tree for troubleshooting solubility issues.

Caption: Logic for selecting an appropriate organic solvent.

References

  • Gáti, T., et al. (2022). Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer. PMC. Available at: [Link]

  • Steblyanko, A., et al. (2023). Novel hydrophilic bistriazolyl-phenanthroline ligands with improved solubility and performance in An/Ln separations. RSC Publishing. Available at: [Link]

  • Steblyanko, A., et al. (2023). Novel hydrophilic bistriazolyl-phenanthroline ligands with improved solubility and performance in An/Ln separations. PMC. Available at: [Link]

  • Juskowiak, E., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PMC. Available at: [Link]

  • Patel, J., et al. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]

  • Ira, Y. K., et al. (2023). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. SpringerLink. Available at: [Link]

  • Gualco, G., et al. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ACS Publications. Available at: [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. Available at: [Link]

  • University of Rochester. Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonic acid. PubChem. Available at: [Link]

  • Wang, Y., et al. (2021). Thermally stable inverted organic light-emitting diodes using Ag-doped 4,7-diphenyl-1,10-phenanthroline as an electron injection layer. ResearchGate. Available at: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4,7-diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine

As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of 4,7-diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine using column chromatography. This molecule, belonging to a class...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of 4,7-diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine using column chromatography. This molecule, belonging to a class of electron-deficient heterocycles, is of significant interest in materials science, particularly for applications in organic electronics. Successful purification is paramount to achieving desired material properties and reproducible results. This guide is structured to anticipate and resolve common challenges encountered during this specific purification process.

Part 1: Pre-Chromatography Qualification & Method Development

Before attempting a large-scale column separation, a small-scale analysis using Thin-Layer Chromatography (TLC) is not just recommended, it is essential for success. TLC provides critical data on the separation feasibility, optimal solvent conditions, and the stability of your compound.[1][2]

Q1: Why is my compound streaking or showing a "comet tail" on the TLC plate?

A: Streaking is a common issue with nitrogen-containing heterocyclic compounds and can indicate several problems.

  • Possible Cause 1: Acidity of the Stationary Phase. Standard silica gel (SiO₂) is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][3] Basic nitrogen atoms in your heterocyclic compound can interact strongly with these acidic sites, leading to poor migration and tailing.

  • Solution: To mitigate this, add a small percentage (0.5-2%) of a basic modifier like triethylamine (Et₃N) or a few drops of an ammonia solution to your mobile phase.[1][4] This neutralizes the acidic sites on the silica, allowing for sharper, more defined spots.

  • Possible Cause 2: Sample Overloading. Applying too much of your crude sample to the TLC plate can saturate the stationary phase at the origin, causing the spot to streak as it moves up the plate.

  • Solution: Prepare a dilute solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a very small spot using a capillary tube and allow the solvent to evaporate completely between applications if a more concentrated spot is needed.

  • Possible Cause 3: Compound Instability. In some cases, the compound may be degrading on the acidic silica gel.

  • Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate.[5] If a new spot appears or the original spot has diminished significantly, your compound is likely unstable on silica. In this case, consider an alternative stationary phase like neutral alumina or reversed-phase silica (C18).[4]

Q2: How do I select the best solvent system (mobile phase) for my separation?

A: The goal is to find a solvent system where your target compound, 4,7-diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine, has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value generally provides the best resolution in column chromatography.

Methodology for Solvent System Selection:

  • Start with a Binary System: Begin with a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

  • Screen Different Ratios: Test various ratios of this binary mixture (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) via TLC.

  • Analyze the Rf:

    • If the Rf is too high (spot runs to the top), decrease the polarity by increasing the proportion of the non-polar solvent.[4]

    • If the Rf is too low (spot stays at the bottom), increase the polarity by increasing the proportion of the polar solvent.[4]

  • Assess Separation: The ideal system will show a clear separation between the Rf of your target compound and the Rf values of any impurities.

Solvent System ComponentPolarityNotes
Hexanes / Petroleum EtherVery LowGood for eluting non-polar impurities.
TolueneLowCan improve solubility for aromatic compounds.
Dichloromethane (DCM)MediumA good starting point for many medium-polarity compounds.[6][7]
Diethyl EtherMediumUse with caution due to high volatility and peroxide formation.
Ethyl Acetate (EtOAc)Medium-HighA common, effective polar component.
Methanol / EthanolVery HighUsed for highly polar compounds or to flush the column.[8]

Part 2: Experimental Protocol & Workflow

This section provides a standardized workflow for the purification. The core principle is to establish a reliable and reproducible protocol based on the preliminary TLC data.

Purification Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis & Solvent Screening Crude->TLC SelectSolvent Select Optimal Solvent System (Rf ≈ 0.25-0.35) TLC->SelectSolvent PrepColumn Prepare Slurry & Pack Column SelectSolvent->PrepColumn LoadSample Load Sample (Dry or Wet) PrepColumn->LoadSample Elute Elute with Solvent & Collect Fractions LoadSample->Elute AnalyzeFractions Analyze Fractions by TLC Elute->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol
  • Column Preparation:

    • Select a column with an appropriate diameter and length. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a level and uniform bed. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica before starting the elution.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by your TLC analysis.

    • Collect fractions of a consistent volume in an ordered array of test tubes.

    • Monitor the elution process using a UV lamp if the compound is UV-active, or by periodically checking fractions with TLC.

  • Analysis and Isolation:

    • Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure compound.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 4,7-diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine.

Part 3: Troubleshooting Guide (FAQs)

This section addresses the most common problems encountered during the column chromatography of heterocyclic compounds.

Troubleshooting Decision Tree

G cluster_sep Poor Separation cluster_elute No Elution cluster_yield Low Recovery Problem Problem Encountered Cause_Sep1 Cause: Solvent too polar Problem->Cause_Sep1 Separation Issue Cause_Sep2 Cause: Column overloaded Problem->Cause_Sep2 Separation Issue Cause_Elute1 Cause: Solvent too non-polar Problem->Cause_Elute1 Elution Issue Cause_Elute2 Cause: Compound decomposed or irreversibly adsorbed Problem->Cause_Elute2 Elution Issue Cause_Yield1 Cause: Compound decomposed on column Problem->Cause_Yield1 Yield Issue Cause_Yield2 Cause: Fractions are too dilute to detect Problem->Cause_Yield2 Yield Issue Sol_Sep1 Solution: Decrease mobile phase polarity Cause_Sep1->Sol_Sep1 Sol_Sep2 Solution: Reduce sample load or use a larger column Cause_Sep2->Sol_Sep2 Sol_Elute1 Solution: Increase mobile phase polarity (gradient elution) Cause_Elute1->Sol_Elute1 Sol_Elute2 Solution: Test stability; switch to neutral alumina or reversed-phase Cause_Elute2->Sol_Elute2 Sol_Yield1 Solution: Deactivate silica (add Et3N) or change stationary phase Cause_Yield1->Sol_Yield1 Sol_Yield2 Solution: Concentrate fractions and re-analyze by TLC Cause_Yield2->Sol_Yield2

Caption: Decision tree for troubleshooting common chromatography issues.

Q3: I'm getting very poor separation, and all my fractions are mixed.

A: This is a frustrating but common issue that usually points to a problem with the mobile phase or column packing.

  • Cause: Your solvent system is likely too polar. If the mobile phase is too "strong," it will wash all components through the column quickly without allowing for proper interaction with the stationary phase, leading to co-elution.

  • Solution: Re-develop your solvent system using TLC to find a less polar mixture that gives better separation between your product and impurities. Ensure your target compound's Rf is in the 0.25-0.35 range.

  • Cause: The column was packed improperly, leading to channels or cracks in the silica bed.

  • Solution: Ensure the silica bed is packed uniformly and is never allowed to run dry, as this can cause cracking. Dry loading the sample often prevents disturbance of the top of the silica bed.

Q4: My compound is not coming off the column, even after I've passed a large volume of solvent.

A: This indicates that your compound is too strongly adsorbed to the silica gel.

  • Cause: The mobile phase is too non-polar. The solvent does not have sufficient strength to displace the compound from the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 10% EtOAc in hexanes, try increasing to 20%, then 50%. This is known as a "gradient elution." You can even flush the column with pure ethyl acetate or a methanol/DCM mixture to elute very polar compounds.[4][5]

  • Cause: Irreversible adsorption or decomposition on the silica.[5] As discussed in the TLC section, the compound may be reacting with the acidic silica.

  • Solution: If a polarity gradient does not work, the compound is likely lost. For future attempts, use a deactivated stationary phase (silica treated with a base) or switch to neutral alumina.

Q5: My yield is extremely low, or I can't find the compound at all after the column.

A: This points to a loss of material during the purification process.

  • Cause: The compound has decomposed on the column.

  • Solution: Refer to the solutions for compound instability: add a basic modifier to the eluent or use a different stationary phase like alumina.[1][4]

  • Cause: The collected fractions are too dilute. Your compound may have eluted, but its concentration in each fraction is below the detection limit of your TLC visualization method (e.g., UV lamp).[5][8]

  • Solution: Take a small aliquot from a range of fractions where you expected your compound to elute, combine them, concentrate the volume significantly, and re-spot on a TLC plate. This will increase the concentration on the plate, making it easier to visualize.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Dolan, J. W. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Reddit r/chemistry. (2022, February 22).
  • Chmovzh, T., Knyazeva, E., Popov, V., & Rakitin, O. (2018). 4,7-Dichloro[3][4][6]oxadiazolo[3,4-d]pyridazine 1-oxide. Molbank, 2018(1), M971.

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Kudryashev, T. A., et al. (2021). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[3][4][6]Oxadiazolo[3,4-d]pyridazines. Molecules, 26(23), 7123.

  • ResearchGate. (2025, October 16). 4,7-Dichloro[3][4][6]oxadiazolo[3,4-d]pyridazine 1-oxide. Retrieved from ResearchGate.

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. HETEROCYCLES, 60(8), 1873-1879.
  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • MDPI. (2025, October 16). Safe Synthesis of 4,7-Dibromo[3][4][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from MDPI website.

  • PubMed. (2014, March 27). Thin-layer chromatographic (TLC) separations and bioassays of plant extracts to identify antimicrobial compounds.
  • Scribd. (n.d.). TLC Solvent Selection for Separation.
  • PMC. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications.
  • MDPI. (2022, November 4). 4,4′-([3][4][6]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from MDPI website.

  • Chmovzh, T. N., et al. (2022). 4,7-Di(9H-carbazol-9-yl)-[3][4][6]oxadiazolo[3,4-d]pyridazine. Molbank, 2022(3), M1453.

  • PubMed. (2018, October 9). Safe Synthesis of 4,7-Dibromo[3][4][6]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. Retrieved from PubMed.

  • Chmovzh, T. N., et al. (2023). 5,6-Dihydro-[3][4][6]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank, 2023(2), M1622.

  • RSC Publishing. (n.d.). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes.
  • Semantic Scholar. (2018, October 9). Safe Synthesis of 4,7-Dibromo[3][4][6]thiadiazolo [3,4-d]pyridazine and Its SNAr Reactions. Retrieved from Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Overcoming Fluorescence Quenching in Solid-State Pyridazine Films

This guide is designed for researchers, scientists, and drug development professionals working with pyridazine-based compounds in the solid state. It provides in-depth troubleshooting advice and answers to frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with pyridazine-based compounds in the solid state. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of fluorescence quenching. Our goal is to equip you with the knowledge to diagnose and overcome these issues, enabling you to achieve optimal fluorescence performance in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about fluorescence quenching in solid-state pyridazine films, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

1. Why is my pyridazine-based film not fluorescing, even though the compound is highly emissive in solution?

This is a classic case of aggregation-caused quenching (ACQ).[1][2] In dilute solutions, individual pyridazine molecules are isolated and can efficiently emit light after excitation. However, in the solid state, these molecules are forced into close proximity. This can lead to strong intermolecular interactions, such as π-π stacking, which create non-radiative decay pathways for the excited state, effectively "quenching" the fluorescence.[3][4][5]

2. What are the primary mechanisms of fluorescence quenching in solid-state organic films?

Several quenching mechanisms can be at play in solid-state pyridazine films:

  • Aggregation-Caused Quenching (ACQ): As mentioned above, this is the most common cause. The formation of aggregates leads to non-emissive states.[1][2]

  • H-aggregation: A specific type of molecular aggregation where the molecules are arranged in a face-to-face manner. This arrangement typically results in a blue-shift in the absorption spectrum and significantly reduced or no fluorescence.[6][7][8]

  • Triplet-Polaron Quenching (TPQ): In devices like OLEDs, the interaction between an excited triplet state and a charge carrier (polaron) can lead to non-radiative decay.[9][10][11][12][13]

  • Excimer/Exciplex Formation: An excimer is an excited-state dimer formed between two identical molecules, while an exciplex is formed between two different molecules. These species often have red-shifted and broader emission profiles and can sometimes be non-emissive, acting as a quenching pathway.[14][15]

3. Can the way I prepare my film affect its fluorescence?

Absolutely. The method of film preparation (e.g., spin-coating, vacuum deposition, drop-casting) and the processing conditions (e.g., solvent, annealing temperature, and duration) significantly influence the molecular packing and morphology of the film.[16][17] These factors directly impact the extent of aggregation and, therefore, the degree of fluorescence quenching.

4. Are there molecular design strategies to prevent quenching in pyridazine derivatives?

Yes, several strategies can be employed at the molecular level:

  • Introducing Steric Hindrance: Attaching bulky substituents to the pyridazine core can physically prevent the molecules from getting too close and forming quenching aggregates.[3][18][19][20]

  • Creating Twisted Molecular Geometries: Non-planar molecular structures can disrupt π-π stacking and reduce intermolecular interactions.[4]

  • Aggregation-Induced Emission (AIE): Designing molecules that are non-emissive in solution but become highly fluorescent upon aggregation is a powerful strategy. This is often achieved by incorporating rotor-like structures that are free to rotate in solution (promoting non-radiative decay) but are restricted in the solid state (activating radiative decay).[21][22]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific fluorescence quenching issues you may encounter during your experiments.

Guide 1: Diagnosing the Cause of Quenching

Problem: Your solid-state pyridazine film exhibits significantly lower fluorescence intensity compared to its solution-state counterpart.

Objective: To identify the dominant quenching mechanism.

Workflow:

Caption: Diagnostic workflow for identifying the cause of fluorescence quenching.

Experimental Protocols:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare a thin film of your pyridazine compound on a suitable substrate (e.g., quartz).

    • Acquire the absorption spectrum and note the position of the absorption maximum (λ_max_abs).

    • Acquire the PL spectrum by exciting at a wavelength where the compound absorbs and note the emission maximum (λ_max_em).

    • Compare these spectra to the solution-state spectra. A blue-shift in absorption is indicative of H-aggregation, while a red-shift may suggest J-aggregation.[6][8] A broad, red-shifted emission can point to excimer or exciplex formation.

  • Atomic Force Microscopy (AFM):

    • Image the surface of your film to visualize its morphology.

    • Look for signs of aggregation, such as the formation of crystallites or domains. The size and packing of these features can provide clues about the nature of the intermolecular interactions.

Guide 2: Strategies to Mitigate Aggregation-Caused Quenching

Problem: You have identified ACQ as the primary reason for poor solid-state fluorescence.

Objective: To implement strategies that disrupt intermolecular interactions and enhance solid-state emission.

Workflow:

Caption: Strategies to overcome aggregation-caused quenching.

Experimental Protocols:

  • Host-Guest Isolation:

    • Choose an inert host material with a wide bandgap that is compatible with your pyridazine derivative (the "guest"). Common hosts include polymers like polystyrene or small molecules like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).

    • Prepare a series of films with varying guest concentrations (e.g., 1%, 5%, 10% by weight) in the host matrix.

    • Measure the fluorescence quantum yield for each film. You should observe an increase in fluorescence as the guest molecules become more isolated from each other.[23][24]

  • Controlling Crystallization through Thermal Annealing:

    • Prepare a thin film of your pyridazine compound.

    • Anneal the film at different temperatures (below the melting point) for a fixed duration.

    • Characterize the fluorescence and morphology (using PL and AFM) of each annealed film.

    • The goal is to find an annealing condition that promotes a favorable molecular packing (e.g., J-aggregation, which can be fluorescent) or creates a less aggregated, more emissive state.[25][26]

  • Utilizing Modulators for Crystal Growth:

    • For solution-processed films, introduce a "modulator" to the precursor solution. Modulators are typically small molecules that can influence the crystal growth process.[27][28]

    • For example, adding a small amount of a solvent with a different polarity or a structurally similar but non-emissive molecule can alter the crystallization kinetics and lead to a more fluorescent solid-state morphology.

III. Quantitative Data Summary

The following table summarizes typical photophysical properties observed in pyridazine derivatives, highlighting the contrast between solution and solid-state behavior and the impact of different mitigation strategies.

Compound/System State Absorption λ_max_ (nm) Emission λ_max_ (nm) Fluorescence Quantum Yield (Φ_F_) Key Observation Reference
Typical Pyridazine DerivativeDilute Solution~350~450> 80%Highly emissive when isolated.[29]
Typical Pyridazine DerivativeNeat Film~340 (Blue-shifted)~500 (Broad)< 5%Severe ACQ and potential H-aggregation.[29]
Pyridazine with Bulky GroupsNeat Film~360~460> 50%Steric hindrance reduces quenching.[18]
Pyridazine in Host Matrix (5 wt%)Doped Film~355~455> 70%Host-guest isolation is effective.[24]
AIE-active Pyridazine DerivativeNeat Film~370~480> 60%Emission is "turned on" in the solid state.[21]

IV. Conclusion

Fluorescence quenching in solid-state pyridazine films is a multifaceted challenge that can be overcome through a systematic approach. By understanding the underlying quenching mechanisms and employing rational molecular design and film engineering strategies, it is possible to unlock the full potential of these promising materials. This guide provides a starting point for troubleshooting and optimizing your experiments. For more complex issues, consulting the primary literature and collaborating with experts in the field is always recommended.

V. References

  • H AND J AGGREGATES - Pradeep Research Group. Available from: [Link]

  • Rescuing the solid-state fluorescence of perylene diimide dyes by host–guest isolation - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Controllable Supramolecular Aggregation of Hydroazaheptacene Tetraimides and Derivatives in Nonpolar and Polar Solvents - ACS Publications. Available from: [Link]

  • From aggregation-caused quenching luminogens to solid fluorescent materials. Available from: [Link]

  • Organic light-emitting diodes - M2D Research Group Eindhoven. Available from: [Link]

  • H- and J-aggregation of fluorene-based chromophores - PubMed. Available from: [Link]

  • Effect of Förster-mediated triplet-polaron quenching and triplet-triplet annihilation on the efficiency roll-off of organic light-emitting diodes | Journal of Applied Physics | AIP Publishing. Available from: [Link]

  • Triplet-polaron quenching - Hiroki Tomita. Available from: [Link]

  • (PDF) Aggregation‐Induced Emission Molecular Design for Mitigating Non‐Radiative Energy Loss in Organic Solar Cells - ResearchGate. Available from: [Link]

  • Triplet-exciton quenching in organic phosphorescent light-emitting diodes with Ir-based emitters | Request PDF - ResearchGate. Available from: [Link]

  • The enthralling effect of Packing on the light emission of pyridazinone based luminophore: Crystallographic, electronic absorption and computational studies. | Request PDF - ResearchGate. Available from: [Link]

  • Changing the Behavior of Chromophores from AggregationCaused Quenching to AggregationInduced Emission: Development of Highly Eff - CDR. Available from: [Link]

  • TEMPERATURE AND CONCERNTRATION-DEPENDENT ABSORPTION AND FLUORESENCE OF THAITS J-AGGREGATE DYE, REVEAL SUPRA-MOLECULAR ARCHITECT - Lund University Publications. Available from: [Link]

  • Effect of Förster-mediated triplet-polaron quenching and triplet-triplet annihilation on the efficiency roll-off of organic light-emitting diodes (Journal Article) | OSTI.GOV. Available from: [Link]

  • Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

  • Effects of Intermolecular Interactions on Luminescence Property in Organic Molecules. Available from: [Link]

  • Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants - PMC. Available from: [Link]

  • Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC. Available from: [Link]

  • A supramolecular host matrix for preserving fluorescence in the solid-state - PubMed. Available from: [Link]

  • Rescuing the solid-state fluorescence of perylene diimide dyes by host–guest isolation. Available from: [Link]

  • Intermolecular Interactions and their Implications in Solid-State Photon Interconversion. Available from: [Link]

  • Intermolecular Interactions and their Implications in Solid-State Photon Interconversion - CHIMIA. Available from: [Link]

  • Aggregation-Induced Emission: Together We Shine, United We Soar! | Chemical Reviews. Available from: [Link]

  • Light-Enhanced Fluorescence of Multi-Level Cavitands Possessing Pyridazine Upper rim. Available from: [Link]

  • Alignment Control of Organic Thin Films by Recrystalization under Laser Heating. Available from: [Link]

  • Quality control: Neatly arranging crystal growth to make fine thin films | ScienceDaily. Available from: [Link]

  • Boosting purely organic room-temperature phosphorescence performance through a host–guest strategy - PMC. Available from: [Link]

  • The role of intermolecular interactions in regulating the thermally activated delayed fluorescence and charge transfer properties: a theoretical perspective - RSC Publishing. Available from: [Link]

  • Quality control: neatly arranging crystal growth to make fine thin films | Asia Research News. Available from: [Link]

  • Solid-state host–guest influences on a BODIPY dye hosted within a crystalline sponge. Available from: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC. Available from: [Link]

  • Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - RSC Publishing. Available from: [Link]

  • Modulation of Steric Hindrance to Achieve Highly Efficient Pure Blue Thermally Activated Delayed Fluorescent Emitters | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • 7.3 Fluorescence quenching mechanisms - Photochemistry - Fiveable. Available from: [Link]

  • Steric hindrance modulated efficient thermally activated delayed fluorescence with non-linear optical, ferroelectric and piezoelectric properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02107C. Available from: [Link]

  • Recent advances in versatile pyridazine-cored materials: principles, applications, and challenges - RSC Publishing. Available from: [Link]

  • Acid-Induced Multicolor Fluorescence of Pyridazine Derivative - Figshare. Available from: [Link]

  • Fast Delayed Emission in New Pyridazine-Based Compounds - Frontiers. Available from: [Link]

  • Design Concepts for Solution and Solid‐State Emitters – A Modern Viewpoint on Classical and Non‐Classical Approaches - PMC. Available from: [Link]

  • Acid-Induced Multicolor Fluorescence of Pyridazine Derivative - ACS Publications. Available from: [Link]

  • Solid-to-Solid Crystallization of Organic Thin Films: Classical and Nonclassical Pathways | ACS Omega - ACS Publications. Available from: [Link]

  • Steric Hindrance Inhibits Excited-State Relaxation and Lowers the Extent of Intramolecular Charge Transfer in Two-Photon Absorbing Dyes | Request PDF - ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on Pyridazine Rings

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine scaffolds. This guide provides in-depth, field-proven insights into optimizing nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine scaffolds. This guide provides in-depth, field-proven insights into optimizing nucleophilic aromatic substitution (SNAr) reactions on this important heterocyclic motif. The unique electronic properties of the pyridazine ring, stemming from its two adjacent nitrogen atoms, present both opportunities and challenges in synthesis.[1][2] This resource is structured in a question-and-answer format to directly address common issues and provide robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nucleophilic substitution on a pyridazine ring?

The reaction proceeds via a bimolecular addition-elimination mechanism (SNAr).[3][4] The process involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom on the pyridazine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] This step is typically the slow, rate-determining step of the reaction.[5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group from the same carbon atom that was attacked.

The electron-deficient nature of the pyridazine ring, caused by the inductive effect of the two electronegative nitrogen atoms, makes it inherently susceptible to nucleophilic attack.[6][7]

Q2: Which positions on the pyridazine ring are most reactive towards nucleophiles?

All carbon positions on the pyridazine ring (C3, C4, C5, C6) are activated for nucleophilic attack because they are either ortho or para to a ring nitrogen.[8] This is a key difference from pyridine, which has an unactivated meta-position.[8]

However, the reactivity is not uniform. Theoretical and experimental data suggest that the C4 and C5 positions are often more reactive than the C3 and C6 positions.[8][9] The stability of the intermediate Meisenheimer complex is the deciding factor; attack at positions that allow the negative charge to be delocalized onto the ring nitrogen atoms is favored.[5]

Q3: How do I choose the most effective leaving group for my reaction?

The choice of leaving group (LG) is critical. For SNAr reactions, the rate is often dependent on the ability of the LG to stabilize the negative charge in the transition state (i.e., its electronegativity) rather than its ability to leave as a stable anion. This is because the C-LG bond is not broken in the rate-determining step.

This leads to a reactivity order for halogens that is often the reverse of what is seen in SN1 or SN2 reactions on aliphatic carbons: F > Cl > Br > I .[3][10] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack.

Leaving GroupRelative ReactivityKey Considerations
Fluoride (F⁻) HighestExcellent for activating the ring but requires careful handling. Often used for difficult substitutions.[3][10]
Chloride (Cl⁻) GoodThe most common and cost-effective choice for general-purpose substitutions.[11]
Bromide (Br⁻) ModerateLess reactive than chloride but can be useful in specific cross-coupling applications.
Iodide (I⁻) LowestGenerally a poor leaving group for SNAr but is a valuable precursor for metal-catalyzed cross-coupling reactions.[12]
Sulfones (e.g., -SO₂R) Good to ExcellentCan be highly effective leaving groups, sometimes surpassing halides.

Troubleshooting Guide

Problem 1: My reaction is extremely slow or shows no conversion.

This is a common issue that can often be traced back to three main factors: insufficient ring activation, a poor leaving group, or suboptimal reaction conditions.

Workflow for Troubleshooting a Stalled Reaction

G start Reaction Stalled q1 Is the leaving group adequate? (F > Cl > Br) start->q1 q2 Is the ring sufficiently activated? (Electron-withdrawing groups present?) q1->q2 Yes sol1 Solution: Switch to a better LG (e.g., from -Br to -Cl or -F). q1->sol1 No q3 Are reaction conditions optimal? q2->q3 Yes sol2 Solution: Increase activation (e.g., form N-oxide) or use a stronger nucleophile. q2->sol2 No sol3 Solution: Increase temperature. Switch to a polar aprotic solvent (DMF, DMSO). q3->sol3 No end Reaction Optimized q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Decision tree for troubleshooting slow reactions.

Probable Cause & Detailed Solutions:

  • Insufficient Ring Activation: The inherent electron deficiency of the pyridazine ring may not be enough for reaction with a weak nucleophile.[10]

    • Solution: If possible, add an electron-withdrawing group (EWG) like -NO₂ or -CN to the ring. Another powerful strategy is the conversion of a ring nitrogen to an N-oxide, which strongly activates the ring towards nucleophilic attack.[13]

  • Poor Leaving Group: As detailed in the FAQ, using a bromide or iodide leaving group can dramatically slow the reaction compared to a chloride or fluoride.

    • Solution: Re-synthesize the starting material with a better leaving group, such as a chloro- or fluoro-substituent.[3][10]

  • Suboptimal Reaction Conditions:

    • Temperature: Many SNAr reactions on pyridazines require significant thermal energy to overcome the activation barrier. Reactions run at room temperature may not proceed at all.

      • Solution: Gradually increase the reaction temperature in 10-20°C increments. Temperatures in the range of 80-150°C are common, often requiring the use of a sealed reaction vessel.[11]

    • Solvent: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[14]

      • Solution: Switch from non-polar or polar protic solvents (like methanol) to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices as they can solvate the cation of the nucleophile, effectively "freeing" the anion to be more reactive.[14][15]

Problem 2: My yield is low, and I'm observing significant side product formation.

Low yields are often due to competing reactions. For pyridazines, the most common issues are di-substitution (if using a di-halopyridazine) and reactions with the solvent or nucleophile base.

Probable Cause & Detailed Solutions:

  • Di-substitution: When starting with a di-substituted pyridazine (e.g., 3,6-dichloropyridazine), the mono-substituted product is also an activated substrate for a second substitution, leading to mixtures.

    • Solution 1: Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. A large excess will drive the reaction towards the di-substituted product.[11]

    • Solution 2: Lower the Temperature: Higher temperatures often favor the faster, second substitution. Running the reaction at the lowest possible temperature that allows for consumption of the starting material can significantly improve selectivity for the mono-substituted product.[11]

    • Solution 3: Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed and before the concentration of the di-substituted product becomes significant.[11]

  • Strongly Basic Nucleophiles: Highly basic nucleophiles (e.g., alkoxides, amides) can deprotonate the pyridazine ring or other functional groups, leading to undesired side reactions instead of substitution.[10]

    • Solution: If possible, use a less basic nucleophile. If a strong base is required, consider using a non-nucleophilic base (like NaH or K₂CO₃) in conjunction with a neutral nucleophile (e.g., an alcohol or amine) to generate the active nucleophile in situ at a controlled concentration.

Experimental Protocols

Model Protocol: Amination of 3,6-Dichloropyridazine

This protocol describes a general procedure for the selective mono-amination of a common pyridazine starting material.

Materials:

  • 3,6-Dichloropyridazine (1.0 equivalent)

  • Ammonia (7 N solution in Methanol, 3-7 equivalents)

  • Dimethylformamide (DMF)

  • Sealed pressure vessel (e.g., microwave vial or autoclave)

  • Stir bar

Procedure:

  • Reaction Setup: In a clean, dry pressure vessel equipped with a stir bar, dissolve 3,6-dichloropyridazine (1.0 equiv.) in a minimal amount of DMF.

  • Addition of Nucleophile: Add the solution of ammonia in methanol (a starting point of 4 equivalents is recommended) to the vessel.[11]

  • Sealing and Heating: Securely seal the vessel. Place it in a heating mantle or oil bath pre-heated to 100°C. Safety Note: Always use a blast shield when working with sealed reactions under pressure.

  • Reaction & Monitoring: Stir the reaction vigorously at 100°C. Monitor the reaction's progress by periodically taking small aliquots (after cooling) and analyzing by TLC or LC-MS until the 3,6-dichloropyridazine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction vessel to room temperature.

    • Carefully open the vessel in a fume hood.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield 3-amino-6-chloropyridazine.

Mechanism of Pyridazine SNAr

G cluster_0 Addition (Rate-Determining Step) cluster_1 Elimination (Fast) reactants <<table><tr><td><imgsrc='https://i.imgur.com/8a7bQ2C.png'/>td><td> + Nu<sup>-sup>td>tr>table>> transition1 reactants->transition1 meisenheimer <<table><tr><td><imgsrc='https://i.imgur.com/xY2Zg9F.png'/>td>tr><tr><td>Meisenheimer Complex (Stabilized Intermediate)td>tr>table>> transition1->meisenheimer transition2 meisenheimer->transition2 products <<table><tr><td><imgsrc='https://i.imgur.com/3c3fG4p.png'/>td><td> + LG<sup>-sup>td>tr>table>> transition2->products

Caption: General SNAr mechanism on a pyridazine ring.

References

  • Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. KoreaScience.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace.
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Product Class 8: Pyridazines.
  • Haloselectivity of Heterocycles. Baran Lab.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of PLQY: Oxadiazolo- vs. Thiadiazolo-Pyridazine Derivatives

[1][2][3] Executive Summary: The Chalcogen Trade-Off In the design of Donor-Acceptor-Donor (D-A-D) fluorophores for optoelectronics and bio-imaging, the choice of the acceptor core is the primary determinant of the emiss...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Chalcogen Trade-Off

In the design of Donor-Acceptor-Donor (D-A-D) fluorophores for optoelectronics and bio-imaging, the choice of the acceptor core is the primary determinant of the emission bandgap and quantum efficiency. This guide analyzes the specific trade-offs between two closely related fused heterocyclic cores: [1,2,5]oxadiazolo[3,4-d]pyridazine (the O-variant) and [1,2,5]thiadiazolo[3,4-d]pyridazine (the S-variant).[1]

The Core Thesis: While both scaffolds serve as strong electron acceptors, the Oxadiazolo derivatives generally exhibit higher Photoluminescence Quantum Yield (PLQY) in the visible red spectrum due to reduced intersystem crossing (ISC). Conversely, Thiadiazolo derivatives induce a bathochromic (red) shift into the Near-Infrared (NIR) region but often suffer from lower fluorescence PLQY due to the heavy-atom effect of sulfur, which promotes non-radiative triplet pathways.

Molecular Architecture & Electronic Theory

To manipulate PLQY, one must understand the electronic causality governed by the chalcogen atom (O vs. S) within the pyridazine fused system.

The Acceptor Strength Mechanism

Both cores are electron-deficient, facilitating Intramolecular Charge Transfer (ICT) when coupled with electron-rich donors (e.g., Carbazole, Triphenylamine).

  • Oxadiazolo (O-System): Oxygen is highly electronegative, pulling electron density inductively. However, the 2p-2p orbital overlap with carbon is strong, resulting in a tighter, more localized LUMO. This typically yields emission in the Orange-Red (600–700 nm) range.

  • Thiadiazolo (S-System): Sulfur is less electronegative but has diffuse 3p orbitals. This allows for better delocalization and significant quinoid character in the excited state. The result is a narrower HOMO-LUMO gap, pushing emission into the Deep Red/NIR (700–1100 nm) range.

The Heavy Atom Effect & PLQY

The critical differentiator for PLQY is the Spin-Orbit Coupling (SOC) .

  • Sulfur (S): The higher atomic number (

    
    ) compared to Oxygen (
    
    
    
    ) enhances SOC. This increases the rate of Intersystem Crossing (
    
    
    ) from the Singlet (
    
    
    ) to the Triplet (
    
    
    ) state.
  • Consequence: In S-variants, excitons that would otherwise fluoresce (radiative

    
    ) are shunted to the triplet state. Unless the molecule is designed for Thermally Activated Delayed Fluorescence (TADF), this triplet energy is often lost as heat, lowering the fluorescence PLQY.
    

Photophysical Performance Data

The following data summarizes the performance of analogous D-A-D systems (using Carbazole donors) to isolate the effect of the core modification.

FeatureOxadiazolo-Pyridazine (O-Core)Thiadiazolo-Pyridazine (S-Core)Mechanistic Driver
Emission Max (

)
620 – 690 nm (Red)700 – 850 nm (NIR)Energy Gap Law & Quinoid Character
Fluorescence PLQY (

)
High (40% – 90%) Moderate/Low (10% – 40%) Heavy Atom Effect (SOC)
Stokes Shift Large (~100 nm)Moderate (~60-80 nm)Structural relaxation in

Triplet Yield (

)
LowHighEnhanced

in S-analogs
Primary Application Red OLEDs, Fluorescent ProbesNIR-OLEDs, Singlet Oxygen Photosensitizers

Critical Nuance: Recent studies indicate that introducing an N-oxide to the oxadiazole ring (creating a furoxan-like system) drastically reduces PLQY, often quenching emission entirely. Avoid N-oxide formation during synthesis if high brightness is the goal.

Mechanistic Pathway Visualization

The following Jablonski diagram illustrates the competitive decay pathways that dictate PLQY in these derivatives.

Jablonski cluster_0 Key Difference Ground Ground State (S0) Excited Excited State (S1) (ICT State) Ground->Excited Excitation (hν) Excited->Ground Fluorescence (k_rad) High in Oxadiazolo Triplet Triplet State (T1) Excited->Triplet ISC (k_isc) Dominant in Thiadiazolo (Heavy Atom Effect) Triplet->Ground Non-Radiative Decay or Phosphorescence Description Sulfur (S) increases ISC rate, draining the S1 population and lowering PLQY.

Figure 1: Comparative Jablonski diagram. The red arrow (ISC) represents the dominant loss mechanism in Thiadiazolo derivatives.

Experimental Protocol: Absolute PLQY Measurement

To validate these differences, one cannot rely on relative measurements (using reference dyes) due to the significant spectral shifts between O- and S-variants. The Absolute Method (Integrating Sphere) is the mandatory standard.

Protocol: Integrating Sphere Method

Objective: Determine absolute


 of pyridazine derivatives in solution.

Reagents & Equipment:

  • Spectrofluorometer: Equipped with a calibrated Integrating Sphere (e.g., Hamamatsu Quantaurus or similar).

  • Solvent: Toluene or DCM (Spectroscopic grade). Crucial: Solvents must be deoxygenated (argon sparge for 20 min) if triplet involvement (TADF) is suspected, though for pure fluorescence, air-equilibrated is acceptable but consistent standard must be chosen.

  • Sample:

    
     M concentration (Absorbance 
    
    
    
    at excitation wavelength to avoid re-absorption).

Step-by-Step Workflow:

  • Baseline Correction: Mount the solvent blank (cuvette with pure solvent) in the sphere. Run the excitation scan (e.g., 450–500 nm range).

    • Data: Integrated Excitation Area (

      
      ).
      
  • Sample Measurement: Replace blank with the sample cuvette. Run the same scan.

    • Data: Integrated Excitation Area (

      
      ) and Integrated Emission Area (
      
      
      
      ).
  • Calculation:

    
    
    
  • Correction: Apply self-absorption correction if the Stokes shift is small (<30 nm), though these derivatives typically exhibit large Stokes shifts, minimizing this error.

Synthesis & Characterization Workflow

The synthesis of these cores requires distinct pathways. The following workflow outlines the critical divergence point for O- vs S-derivatives.

SynthesisWorkflow cluster_Ox Oxadiazolo Route cluster_Thia Thiadiazolo Route Start Precursor: Diaminomaleonitrile Intermediate Intermediate: 3,6-dihydroxy-pyridazine Start->Intermediate Ox_Step1 Cyclization with Oxalyl Chloride/Hydrazine Intermediate->Ox_Step1 Th_Step1 Cyclization with SOCl2 (Thionyl Chloride) Intermediate->Th_Step1 Ox_Prod [1,2,5]Oxadiazolo [3,4-d]pyridazine Ox_Step1->Ox_Prod Final Nucleophilic Substitution (SNAr) with Donor (e.g., Carbazole) Ox_Prod->Final Th_Prod [1,2,5]Thiadiazolo [3,4-d]pyridazine Th_Step1->Th_Prod Th_Prod->Final Result Final D-A-D Dye (Measure PLQY) Final->Result

Figure 2: Divergent synthetic pathways. Note that the Thiadiazolo ring is typically formed using thionyl chloride (


), while the Oxadiazolo ring often involves hydrazine/dehydration chemistry.

References

  • Chimanov, A. et al. (2025). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of [1,2,5]Oxadiazolo[3,4-d]pyridazines. MDPI Molecules. Link

  • Rakitin, O. A. et al. (2022). 4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine. MDPI Molbank. Link

  • Neto, B. A. D. et al. (2020). [1,2,5]Thiadiazolo[3,4-d]pyridazine as an Internal Acceptor in D-A-π-A Organic Sensitizers. PMC / NIH. Link

  • Zysman-Colman, E. et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry. Link

  • Matsuoka, K. (2020).[2] Synthesis, photophysical and nonlinear optical properties of [1,2,5]oxadiazolo[3,4-b]pyrazine-based chromophores. Ural Federal University Repository. Link

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Comparative

Introduction: The Critical Role of the HOMO-LUMO Gap in Pyridazine-Based Optoelectronics

An In-Depth Technical Guide to the Electrochemical and Computational Determination of Band Gaps in Pyridazine-Based Materials Pyridazine and its derivatives have emerged as a highly promising class of materials in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrochemical and Computational Determination of Band Gaps in Pyridazine-Based Materials

Pyridazine and its derivatives have emerged as a highly promising class of materials in the field of organic optoelectronics.[1][2] Their unique electronic properties, stemming from the electron-deficient nature of the diazine ring, make them excellent building blocks for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][3] The performance of these materials is fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap or band gap, dictates the material's electronic and optical properties, including its absorption and emission wavelengths and charge transport characteristics.[4]

An accurate determination of this band gap is therefore not merely an academic exercise; it is a critical step in the rational design and synthesis of novel pyridazine-based materials with tailored functionalities. This guide provides a comprehensive comparison of the two primary methodologies for determining this crucial parameter: experimental electrochemical analysis and theoretical computational modeling. As we delve into these techniques, we will focus not just on the procedural steps but on the underlying scientific principles and the causality behind each experimental choice, offering insights gleaned from extensive field experience.

Electrochemical Approach: Empirical Measurement via Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and widely adopted electrochemical technique for probing the redox behavior of molecular species.[5] It provides a direct experimental measure of the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction).[4][6] This methodology is invaluable because it reflects the electronic properties of the molecule in a solution-phase environment, which can be more representative of its behavior in a device matrix than a gas-phase theoretical value.

The core principle lies in measuring the onset potentials of the first oxidation and reduction events in a cyclic voltammogram. The onset of oxidation (Eoxonset) corresponds to the energy level of the HOMO, while the onset of reduction (Eredonset) corresponds to the LUMO level.[7]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of CV data hinges on a meticulously executed and internally validated experimental setup. The following protocol is designed to ensure reproducibility and accuracy.

1. Cell Assembly and Preparation:

  • Configuration: A standard three-electrode electrochemical cell is required.[5][8][9]

  • Working Electrode (WE): A glassy carbon electrode is the standard choice for organic molecules due to its wide potential window and relative inertness. Causality: The WE is where the redox reaction of interest occurs. Its surface must be pristine to ensure that the measured current is solely due to the analyte. Before each experiment, polish the WE with alumina slurry on a polishing pad, sonicate in deionized water and then in the chosen solvent (e.g., acetonitrile), and dry thoroughly. A simple rinse test can verify the absence of adsorbed species.[10]

  • Reference Electrode (RE): A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE) is typically used. The RE provides a stable potential against which the WE's potential is measured.[9]

  • Counter Electrode (CE): A platinum wire or gauze is used as the CE. It completes the electrical circuit, allowing current to flow. Causality: The CE's surface area should be larger than the WE's to ensure that the reactions at the WE are not limited by processes at the counter electrode.

2. Electrolyte Solution Preparation:

  • Solvent: Use high-purity, anhydrous solvents such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF). Causality: Water and protic impurities can react with the radical ions formed during the experiment, leading to irreversible peaks and inaccurate potential measurements.

  • Supporting Electrolyte: Dissolve a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (TBABF4), in the chosen solvent.[10][11] Causality: The electrolyte is essential to minimize the solution's resistance (iR drop) and ensure that charge is transported through the solution by ions, not the analyte itself.

  • Deoxygenation: Before introducing the analyte, thoroughly purge the electrolyte solution with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the entire measurement. Causality: Molecular oxygen is electrochemically active and its reduction can interfere with the measurement of the analyte's reduction potential.[12]

3. Measurement and Internal Referencing:

  • Analyte Concentration: Prepare a ~1 mM solution of the pyridazine-based material in the deoxygenated electrolyte solution.

  • CV Scan: Perform the CV measurement by scanning the potential. A typical scan rate is 50-100 mV/s. The potential window should be wide enough to encompass the first oxidation and reduction events of the compound.

  • Internal Standard Addition: After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV.[12] Causality: The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable and universally accepted internal reference potential.[7][13] Reporting potentials versus Fc/Fc+ allows for direct comparison of results between different laboratories and experimental setups, as it mitigates variations in the reference electrode junction potentials.

4. Data Analysis and Calculation:

  • Determine Onset Potentials: From the cyclic voltammogram, determine the onset potential of the first oxidation peak (Eoxonset) and the first reduction peak (Eredonset). The onset is found by extrapolating the linear portion of the rising current to the baseline.[14][15]

  • Calculate HOMO and LUMO Energies: Use the following empirical equations, referencing the potentials to the Fc/Fc+ couple. The energy level of Fc/Fc+ relative to the vacuum level is commonly accepted as -4.8 eV.[7][16]

    • EHOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8] [7][16]

    • ELUMO (eV) = -[Eredonset (vs. Fc/Fc+) + 4.8] [7][16]

  • Calculate Electrochemical Band Gap (Egel):

    • Egel (eV) = ELUMO - EHOMO = |Eoxonset - Eredonset|

Below is a workflow diagram illustrating the electrochemical determination process.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation A Assemble 3-Electrode Cell (WE, RE, CE) B Prepare 0.1 M Electrolyte Solution (e.g., TBAPF6 in ACN) A->B C Deoxygenate Solution (Argon Purge) B->C D Dissolve Pyridazine Compound (~1 mM) C->D E Run Cyclic Voltammogram D->E F Add Ferrocene (Internal Standard) E->F G Run CV with Ferrocene F->G H Determine Onset Potentials (E_ox^onset, E_red^onset vs. Fc/Fc+) G->H I Calculate HOMO Energy E_HOMO = -[E_ox^onset + 4.8 eV] H->I J Calculate LUMO Energy E_LUMO = -[E_red^onset + 4.8 eV] H->J K Calculate Electrochemical Band Gap E_g = E_LUMO - E_HOMO I->K J->K

Workflow for Electrochemical Band Gap Determination.

Theoretical Approach: Predictive Insights from Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for estimating the electronic properties of molecules before they are even synthesized.[17][18] This in-silico approach calculates the electronic structure of an isolated molecule in the gas phase, providing direct access to the energies of its molecular orbitals.

The theoretical band gap is simply the energy difference between the calculated HOMO and LUMO levels.[19][20] For pyridazine-based donor-acceptor systems, DFT calculations consistently show that the LUMO is localized on the electron-deficient pyridazine core, while the HOMO resides on the electron-donating moieties.[21]

Computational Protocol Outline
  • Structure Modeling: Draw the 3D structure of the pyridazine derivative using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. Causality: This step is crucial as the molecular geometry directly influences the electronic structure and orbital energies. A common and reliable level of theory for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[17][22]

  • Frequency Calculation: A subsequent frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Orbital Energy Extraction: From the output of the calculation, the energies of all molecular orbitals are obtained. Identify the EHOMO and ELUMO values.

  • Band Gap Calculation:

    • Egtheo (eV) = ELUMO - EHOMO

The diagram below outlines the computational workflow.

G A Build 3D Molecular Structure B Select Functional and Basis Set (e.g., B3LYP/6-31G(d,p)) A->B C Perform Geometry Optimization B->C D Confirm True Minimum (Frequency Calculation) C->D E Extract Molecular Orbital Energies D->E F Identify E_HOMO and E_LUMO E->F G Calculate Theoretical Band Gap E_g = E_LUMO - E_HOMO F->G

Workflow for Theoretical Band Gap Determination via DFT.

Comparison Guide: Electrochemical vs. Computational Methods

Neither method is inherently superior; they are complementary tools that provide different but equally valuable information. The choice of method depends on the research objective, available resources, and the stage of material development.

FeatureElectrochemical Method (Cyclic Voltammetry)Theoretical Method (DFT)
Nature of Data Experimental, measured in solution phase.Theoretical, calculated for a single molecule in the gas phase.
Physical Meaning Measures the energy to add/remove an electron (ionization potential/electron affinity). Approximates the transport gap.Calculates the energy difference between frontier molecular orbitals.
Accuracy High experimental accuracy (±0.05 eV). Can be influenced by solvent, electrolyte, and scan rate.[23]Dependent on the chosen functional and basis set. Standard functionals often underestimate the band gap.[24]
Correlation with Optical Gap The electrochemical gap is often larger than the optical band gap (measured by UV-Vis spectroscopy) due to exciton binding energy.[14][25]The calculated HOMO-LUMO gap is conceptually closer to the optical gap but does not account for excitonic effects.
Resources Required Potentiostat, electrochemical cell, high-purity solvents and electrolytes, fume hood.High-performance computing resources, specialized software (e.g., Gaussian, ORCA).
Time & Cost Relatively fast (hours per sample) once set up. Moderate cost for equipment and consumables.Can be computationally expensive (hours to days per molecule) depending on molecular size and level of theory.
Key Advantage Provides real-world, empirical data that reflects the material's behavior in a condensed phase.Highly predictive; allows for high-throughput screening of virtual compounds to guide synthesis efforts.[18]
Key Limitation Requires a soluble and stable sample. Does not provide direct structural information.Results are for an idealized system (isolated molecule, 0 K) and may not fully capture solid-state or solvent effects.[24]

Conclusion: A Synergistic Approach for Material Design

The determination of the electrochemical band gap is a cornerstone of research into novel pyridazine-based materials. As this guide has detailed, both cyclic voltammetry and density functional theory provide robust frameworks for this task.

Cyclic voltammetry offers an indispensable experimental validation, yielding empirical data on the redox properties of a synthesized compound. Its results are grounded in the tangible behavior of the molecule in solution. Conversely, DFT provides unparalleled predictive power, enabling researchers to screen vast chemical spaces and prioritize synthetic targets with the most promising electronic structures.

Ultimately, the most powerful approach is a synergistic one. DFT calculations can be used to design and propose new pyridazine derivatives with desirable band gaps. The most promising candidates can then be synthesized and their properties validated experimentally using cyclic voltammetry. This iterative cycle of theoretical prediction and experimental verification accelerates the discovery of next-generation organic electronic materials, pushing the boundaries of what is possible in OLEDs, OPVs, and beyond.

References

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. [Link]

  • Kadish, K. M., & Royal, G. (2014). Optical and Electrochemical Band Gaps in Mono-, Oligo-, and Polymeric Systems: A Critical Reassessment. Organometallics, 33(15), 3868–3883. [Link]

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

  • Gomathi, P., & Shanmugapriya, A. (2018). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C, 6(30), 7936-7951. [Link]

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  • Wang, Y., et al. (2022). Recent advances in versatile pyridazine-cored materials: principles, applications, and challenges. Journal of Materials Chemistry C, 10(1), 43-66. [Link]

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  • Halbig, C. (2019). Optical and electrochemical band gap determination of lead halide perovskites in a band gap range from 1.5 eV to 2.5 eV. Ludwig-Maximilians-Universität München. [Link]

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  • ResearchGate. (2025, March 1). Density Functional Theory (DFT) investigation for Pyridazine and Pyridazine-P, Al, As, B, C and In interactions. ResearchGate. [Link]

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  • Chaskar, A., et al. (2023). Synergistic Insights into Pyrazinophenazine based Hybrid Materials for Advancing Optoelectronics. ChemRxiv. [Link]

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Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
Reactant of Route 2
4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
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